Pkmyt1-IN-1
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C21H17N5O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |
InChI |
InChI=1S/C21H17N5O2/c1-10-7-8-14(27)11(2)18(10)26-19(22)16-15-17(23-9-24-20(15)26)12-5-3-4-6-13(12)25-21(16)28/h3-9,22,27-28H,1-2H3,(H,23,24) |
InChI-Schlüssel |
BRYKANUUAQQQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC=N3)O)C2=N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PKMYT1 Inhibition in Cell Cycle Control
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) and the mechanism of action of its inhibitors, such as Pkmyt1-IN-1, in the context of cell cycle regulation and cancer therapeutics.
Introduction: The Role of PKMYT1 in Cell Cycle Regulation
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a crucial serine/threonine kinase and a member of the WEE1 family.[1][2] It functions as a key negative regulator of the cell cycle, specifically at the G2/M transition checkpoint.[1][3][4] This checkpoint ensures that cells do not enter mitosis (M-phase) prematurely, particularly in the presence of DNA damage, thereby maintaining genomic stability.[3]
PKMYT1's primary substrate is Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 at specific inhibitory sites, PKMYT1 prevents the activation of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF).[1][2][3] This inactivation is critical for halting cell cycle progression into mitosis.[1] While both PKMYT1 and the related kinase WEE1 inhibit CDK1, they have distinct localizations and specificities. WEE1 is primarily located in the nucleus and exclusively phosphorylates CDK1 on Tyrosine 15 (Tyr15).[1][5][6][7] In contrast, PKMYT1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, where it acts on cytoplasmic CDK1.[1][8] PKMYT1 is a dual-specificity kinase, phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyr15.[1][6][7][9] In addition to its catalytic activity, PKMYT1 can also sequester the CDK1/Cyclin B complex in the cytoplasm, further preventing its entry into the nucleus and subsequent mitotic initiation.[1][10]
Core Mechanism: PKMYT1 at the G2/M Checkpoint
The transition from the G2 to M phase is a tightly regulated process driven by the activation of the CDK1/Cyclin B complex. PKMYT1 plays a gatekeeper role in this transition.
-
Inhibition of CDK1: During the interphase (G1, S, and G2 phases), PKMYT1 activity is high.[10] It phosphorylates the ATP-binding site of CDK1 at Thr14 and Tyr15, which sterically hinders ATP binding and inactivates the CDK1/Cyclin B complex.[1][9] This inhibitory action ensures the cell has adequate time to complete DNA replication and repair any damage before dividing.[1][10]
-
Checkpoint Activation: In the presence of DNA damage, checkpoint signaling pathways maintain high PKMYT1 and WEE1 activity, reinforcing the G2 arrest and allowing time for DNA repair.[2][10][11]
-
Mitotic Entry: For a cell to proceed into mitosis, the inhibitory phosphorylations on CDK1 must be removed. This is accomplished by the phosphatase CDC25C.[1][2] Once dephosphorylated, the CDK1/Cyclin B complex becomes active, triggering the cascade of events leading to mitosis.[1]
The regulatory interplay between PKMYT1/WEE1 and CDC25C creates a bistable switch that governs the sharp, irreversible transition into mitosis.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Regulation of G 2 / M Transition by Inhibition of WEE 1 and PKMYT 1 Kinases | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PKMYT1 - Wikipedia [en.wikipedia.org]
- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pkmyt1 Inhibition in G2/M Checkpoint Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G2/M checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. The protein kinase Pkmyt1 is a key negative regulator of this checkpoint, acting to inhibit the cyclin-dependent kinase 1 (CDK1), the master regulator of mitotic entry. In many cancers, the G1 checkpoint is defective, rendering them highly dependent on the G2/M checkpoint for survival, particularly in the context of DNA-damaging therapies. This dependency makes Pkmyt1 an attractive therapeutic target. This technical guide provides an in-depth overview of the role of Pkmyt1 in G2/M checkpoint regulation and the therapeutic potential of its inhibition, with a focus on the selective inhibitor, lunresertib (RP-6306), as a representative Pkmyt1 inhibitor (referred to herein as Pkmyt1-IN-1 for illustrative purposes).
Pkmyt1: A Key Regulator of the G2/M Transition
Pkmyt1, also known as Myt1, is a member of the Wee1 family of protein kinases.[1] Its primary function is to phosphorylate and inactivate the CDK1/Cyclin B1 complex, the master regulator of entry into mitosis.[2] This inhibitory phosphorylation occurs on two specific residues of CDK1: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3] This dual phosphorylation prevents the activation of CDK1 and halts the cell cycle at the G2 phase, providing a window for DNA repair before the cell commits to division.[2]
Unlike its homolog WEE1, which is predominantly nuclear, Pkmyt1 is primarily localized to the cytoplasm, associated with the endoplasmic reticulum and Golgi apparatus.[3] This subcellular localization is crucial for its function, as it allows Pkmyt1 to sequester the CDK1/Cyclin B1 complex in the cytoplasm, preventing its translocation to the nucleus where it would initiate mitosis.
The activity of Pkmyt1 is tightly regulated throughout the cell cycle. As cells prepare to enter mitosis, the phosphatase Cdc25 removes the inhibitory phosphates from CDK1, leading to its activation.[3] This intricate balance between Pkmyt1/WEE1 kinases and Cdc25 phosphatases dictates the timing of mitotic entry.
In the context of cancer, overexpression of PKMYT1 has been observed in various malignancies and is often associated with a poor prognosis.[4][5] By reinforcing the G2/M checkpoint, elevated Pkmyt1 levels can protect cancer cells from the cytotoxic effects of DNA-damaging agents, contributing to therapeutic resistance.[6]
Mechanism of Action of Pkmyt1 Inhibitors
Pkmyt1 inhibitors are small molecules designed to specifically block the kinase activity of Pkmyt1. By doing so, they prevent the inhibitory phosphorylation of CDK1 on Thr14 and Tyr15.[7] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, even in the presence of DNA damage.[8] This forced mitotic entry in cells with compromised genomes results in a phenomenon known as "mitotic catastrophe," a form of apoptosis.[6]
A key therapeutic strategy involving Pkmyt1 inhibitors is the concept of synthetic lethality. Many cancer cells have defects in the G1 checkpoint, often due to mutations in genes like TP53. This makes them heavily reliant on the G2/M checkpoint for survival. Inhibition of Pkmyt1 in these G1-deficient cancer cells creates a synthetic lethal scenario, where the combination of a defective G1 checkpoint and abrogation of the G2/M checkpoint leads to selective cancer cell death, while normal cells with an intact G1 checkpoint are less affected.[8] A notable example is the synthetic lethal interaction between Pkmyt1 inhibition and CCNE1 (Cyclin E1) amplification, a common alteration in several cancers.[8]
Quantitative Data for this compound (lunresertib/RP-6306)
The following tables summarize the available quantitative data for the selective Pkmyt1 inhibitor, lunresertib (RP-6306), which serves as our model for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity over WEE1 | Reference |
| BAA-012 | PKMYT1 | ADP-Glo | <50 | >20-220 fold | [7] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Genotype | Assay Type | IC50 / GI50 (nM) | Effect | Reference |
| BAA-012 | OVCAR-3 | CCNE1 amplified | Western Blot (pCDK1 T14) | 100-1000 | Suppression of pCDK1 T14 | [7] |
| BAA-012 | OVCAR-3 | CCNE1 amplified | CellTiter-Glo | <1000 | Antiproliferative activity | [7] |
| BAA-012 | KYSE-30 | - | CellTiter-Glo | >5000 | Reduced antiproliferative activity | [7] |
| RP-6306 | HCC1806 | High LMW-E | Cell Viability | Significantly lower than LMW-E low cells | Increased sensitivity | [9] |
| RP-6306 | MDA-MB-157 | High LMW-E | Cell Viability | Significantly lower than LMW-E low cells | Increased sensitivity | [9] |
| RP-6306 | MDA-MB-231 | Low LMW-E | Cell Viability | Higher than LMW-E high cells | Decreased sensitivity | [9] |
| RP-6306 | SUM149 | Low LMW-E | Cell Viability | Higher than LMW-E high cells | Decreased sensitivity | [9] |
Table 3: Preclinical In Vivo and Clinical Data
| Compound | Model | Key Findings | Reference |
| lunresertib (RP-6306) | Phase 1 MYTHIC trial (monotherapy) | Favorable tolerability profile. Preliminary anti-tumor activity including a confirmed partial response and stable disease. | [10][11][12] |
| lunresertib (RP-6306) | Mouse xenograft models (combination with camonsertib - ATR inhibitor) | Well-tolerated, enhanced CDK1 dephosphorylation and DNA damage, and highly efficacious, including tumor regressions. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pkmyt1 inhibitors.
PKMYT1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the Pkmyt1 kinase.
Materials:
-
Pkmyt1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 178
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound)
-
384-well plate
Protocol:
-
Prepare a 4X serial dilution of the test compound in 100% DMSO.
-
Dilute the compound series 25-fold into 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture by diluting the Pkmyt1 enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution by diluting Kinase Tracer 178 in 1X Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the 4X diluted test compound.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader equipped for time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Calculate IC50 values from the resulting dose-response curves.[13]
Western Blot for Phospho-CDK1 (Thr14/Tyr15)
This protocol is used to assess the phosphorylation status of CDK1 in cells treated with a Pkmyt1 inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency and treat with this compound for the indicated time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (diluted in blocking buffer) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total CDK1 and GAPDH to ensure equal loading.[16]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with a Pkmyt1 inhibitor.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[17]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[18]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by the intensity of the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.[19]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Pkmyt1 inhibition.
Caption: G2/M checkpoint signaling pathway and the mechanism of this compound.
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
Pkmyt1 is a validated and promising target for cancer therapy, particularly for tumors with defective G1 checkpoint control. The inhibition of Pkmyt1 offers a selective mechanism to induce mitotic catastrophe in cancer cells while sparing normal cells. The development of potent and selective Pkmyt1 inhibitors, such as lunresertib (RP-6306), has demonstrated encouraging preclinical and early clinical activity. Further research and clinical development in this area hold the potential to provide a novel and effective treatment modality for a range of malignancies. This guide provides a foundational understanding of the role of Pkmyt1 in G2/M regulation and the experimental approaches to evaluate its inhibitors, serving as a valuable resource for professionals in the field of oncology drug discovery and development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. europeanreview.org [europeanreview.org]
- 5. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reparerx.com [reparerx.com]
- 10. Repare Therapeutics Reports Proof of Concept for Lunresertib (RP-6306) in Clinic, Initial Monotherapy Data from Phase 1 MYTHIC Clinical Trial and Early Insights from Ongoing Combination Trials | Financial Post [financialpost.com]
- 11. ir.reparerx.com [ir.reparerx.com]
- 12. ir.reparerx.com [ir.reparerx.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 16. CDC2/CDK1 [p Thr14] Antibody (NBP3-13300) by Novus, Part of Bio-Techne [bio-techne.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. corefacilities.iss.it [corefacilities.iss.it]
The Cutting Edge of Precision Oncology: Unraveling the Synthetic Lethality of PKMYT1 Inhibition in CCNE1-Amplified Cancers
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The amplification of the CCNE1 gene, encoding the cell cycle regulator Cyclin E1, is a significant driver of tumorigenesis in various cancers, including ovarian, endometrial, and gastric cancers. Tumors with CCNE1 amplification are often associated with aggressive disease and resistance to standard therapies, making the development of targeted treatments a critical unmet need. A groundbreaking therapeutic strategy has emerged from the concept of synthetic lethality, where the inhibition of the protein kinase PKMYT1 has shown profound and selective efficacy in cancer cells harboring CCNE1 amplification. This technical guide provides an in-depth analysis of the mechanism, preclinical data, and experimental methodologies underpinning the synthetic lethal relationship between PKMYT1 inhibition, primarily with the clinical-stage inhibitor lunresertib (RP-6306), and CCNE1 amplification.
The Molecular Basis of Synthetic Lethality: CCNE1 and PKMYT1
1.1. The Role of CCNE1 in Cell Cycle Progression and Oncogenesis
Cyclin E1 (CCNE1) is a crucial regulator of the cell cycle, primarily functioning during the G1 to S phase transition.[1] It forms a complex with Cyclin-Dependent Kinase 2 (CDK2), which then phosphorylates a multitude of substrates to initiate DNA replication.[1] In normal cells, the expression and activity of the CCNE1-CDK2 complex are tightly regulated. However, in cancers with CCNE1 amplification, the overexpression of Cyclin E1 leads to the unscheduled and persistent activation of CDK2.[2] This aberrant activity decouples DNA replication from the normal cell cycle control, causing replication stress, genomic instability, and ultimately, driving uncontrolled cell proliferation.[2][3]
1.2. PKMYT1: A Key Gatekeeper of Mitotic Entry
PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), also known as Myt1, is a member of the WEE1 family of protein kinases.[4] Its primary role is to act as a negative regulator of the G2/M checkpoint, preventing premature entry into mitosis.[2] PKMYT1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and, to a lesser extent, Tyrosine 15 (Tyr15).[2][4] These inhibitory phosphorylations maintain the CDK1/Cyclin B complex in an inactive state, ensuring that DNA replication is complete and any DNA damage is repaired before the cell commits to mitosis.[2][4]
1.3. The Synthetic Lethal Interaction
The synthetic lethality between CCNE1 amplification and PKMYT1 inhibition stems from a "one-two punch" mechanism that exploits the altered cell cycle state of CCNE1-amplified cancer cells.[5]
-
CCNE1 Amplification Creates a Vulnerability: The high levels of CCNE1-CDK2 activity in CCNE1-amplified cells lead to accelerated S-phase entry and significant replication stress. To survive this, these cells become highly dependent on the G2/M checkpoint to provide a window for DNA repair and to prevent catastrophic mitotic entry with incompletely replicated DNA.[3][6]
-
PKMYT1 Inhibition Delivers the Lethal Blow: Inhibition of PKMYT1 removes the crucial brake on CDK1 activation.[4] In CCNE1-amplified cells already experiencing replication stress, this premature activation of CDK1 forces them to enter mitosis before DNA replication is finished.[4][5] This leads to massive genomic instability, mitotic catastrophe, and ultimately, selective apoptosis of the cancer cells.[2][3]
Quantitative Preclinical Efficacy of PKMYT1 Inhibitors
The development of potent and selective PKMYT1 inhibitors, most notably lunresertib (RP-6306), has enabled the preclinical validation of this synthetic lethal strategy.
2.1. In Vitro Efficacy of PKMYT1 Inhibitors
Studies have consistently demonstrated that cancer cell lines with CCNE1 amplification are significantly more sensitive to PKMYT1 inhibition compared to their non-amplified counterparts.
| Inhibitor | Cell Line | Cancer Type | CCNE1 Status | IC50 / EC50 (nM) | Fold Selectivity (vs. non-amplified) | Reference |
| RP-6306 | HCC1569 | Breast Cancer | Amplified | 26 | ~14.1-fold | |
| SNU8 | Gastric Cancer | Amplified | 93 | ~14.1-fold | [4] | |
| OVCAR3 | Ovarian Cancer | Amplified | 48 | ~14.1-fold | [4] | |
| KYSE30 | Esophageal Cancer | Non-amplified | 616 | - | [7] | |
| TOV112D | Ovarian Cancer | Non-amplified | 913 | - | [7] | |
| NUGC3 | Gastric Cancer | Non-amplified | 780 | - | [7] | |
| Pkmyt1-IN-1 | HCC1569 | Breast Cancer | Amplified | 42 | Not Reported |
2.2. In Vivo Efficacy of RP-6306 (Lunresertib)
Preclinical studies using xenograft models have confirmed the potent anti-tumor activity of RP-6306 in CCNE1-amplified tumors.
| Animal Model | Cancer Type | CCNE1 Status | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| OVCAR3 Xenograft | Ovarian Cancer | Amplified | RP-6306 | 7.5 mg/kg, p.o., b.i.d. | 56% (Day 24) | [1] |
| RP-6306 | 20 mg/kg, p.o., b.i.d. | 84% (Day 24) | [1] | |||
| HCC1569 Xenograft | Breast Cancer | Amplified | RP-6306 | 7.5 mg/kg, p.o., b.i.d. | 60% (Day 20) | [1] |
| RP-6306 | 20 mg/kg, p.o., b.i.d. | 77% (Day 20) | [1] | |||
| Pancreatic PDX | Pancreatic Cancer | Amplified | RP-6306 | Not Specified | 64% (Day 48) | [8] |
| OVCAR3 Xenograft | Ovarian Cancer | Amplified | RP-6306 + Gemcitabine | 10 mg/kg p.o. b.i.d. + 20 mg/kg p.o. q.w. | Tumor Regression | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the synthetic lethality of PKMYT1 inhibition with CCNE1 amplification.
3.1. CRISPR-Cas9 Synthetic Lethality Screen
This technique is used to identify genes that are essential for the survival of CCNE1-amplified cells.
-
Cell Line Preparation: Establish stable Cas9-expressing cell lines for both a CCNE1-amplified and a non-amplified isogenic control.
-
Lentiviral Library Transduction: Transduce the cell lines with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Culture and Harvesting: Culture the cells for a sufficient period to allow for gene knockout and subsequent changes in cell proliferation. Harvest genomic DNA from the cell populations.
-
Sequencing and Analysis: Amplify the sgRNA-containing genomic regions by PCR and perform next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are depleted in the CCNE1-amplified cell line compared to the control. Genes targeted by these depleted sgRNAs are considered synthetic lethal partners of CCNE1 amplification.[9][10]
3.2. Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Cell Seeding: Seed cells in 96-well opaque-walled plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PKMYT1 inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the IC50 value.
3.3. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
-
Cell Treatment and Harvesting: Treat cells with the PKMYT1 inhibitor for a specified time (e.g., 48 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
3.4. Immunoblotting for CDK1 Phosphorylation
This technique is used to measure the levels of phosphorylated and total CDK1.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-CDK1 (Thr14), phospho-CDK1 (Tyr15), and total CDK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3.5. In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PKMYT1 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously implant CCNE1-amplified human cancer cells into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PKMYT1 inhibitor (e.g., RP-6306) and vehicle control according to the specified dosing regimen (e.g., 10-20 mg/kg, orally, twice daily).[1]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the average tumor volume over time for each group to assess treatment efficacy. Calculate the percentage of tumor growth inhibition.
Visualizing the Core Mechanisms and Workflows
4.1. Signaling Pathway of CCNE1-PKMYT1 Synthetic Lethality
Caption: Signaling pathway of CCNE1-PKMYT1 synthetic lethality.
4.2. Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for PKMYT1 inhibitors.
4.3. Logical Relationship of Synthetic Lethality
Caption: Logical framework of synthetic lethality.
Conclusion and Future Directions
The synthetic lethal interaction between CCNE1 amplification and PKMYT1 inhibition represents a promising and validated therapeutic strategy in oncology. The selective PKMYT1 inhibitor lunresertib (RP-6306) has demonstrated robust preclinical efficacy and is currently undergoing clinical evaluation. This technical guide provides a comprehensive overview of the underlying biology, key preclinical data, and essential experimental protocols for researchers and drug developers in this field.
Future research will likely focus on:
-
Identifying and validating biomarkers to predict response and resistance to PKMYT1 inhibitors.
-
Exploring rational combination therapies to enhance the efficacy of PKMYT1 inhibition and overcome potential resistance mechanisms.[2][6]
-
Expanding the application of this synthetic lethal approach to other cancer types with high replication stress.
The continued investigation of the CCNE1-PKMYT1 synthetic lethal axis holds the potential to deliver a new class of targeted therapies for a patient population with a significant unmet medical need.
References
- 1. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. arcusbio.com [arcusbio.com]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. Cell viability assay [bio-protocol.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into PKMYT1 and WEE1 Kinases: Structural and Functional Distinctions
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cell cycle regulation, the protein kinases PKMYT1 and WEE1 emerge as critical gatekeepers of mitotic entry. While both belong to the WEE1 kinase family and share the fundamental role of inhibiting cyclin-dependent kinase 1 (CDK1), a closer examination reveals significant structural and functional dichotomies. This technical guide provides an in-depth comparison of PKMYT1 and WEE1, offering valuable insights for researchers, scientists, and drug development professionals in oncology and cell biology.
Core Functional Differences: Beyond Redundancy
PKMYT1 and WEE1 are key regulators of the G2/M checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating the CDK1/Cyclin B complex.[1][2] However, their specific roles and substrate specificities exhibit notable distinctions.
Substrate Specificity: The most prominent functional difference lies in their phosphorylation targets. WEE1 is a tyrosine kinase that exclusively phosphorylates CDK1 on the Tyr15 residue.[3][4] In contrast, PKMYT1 is a dual-specificity kinase, phosphorylating CDK1 on both Tyr15 and Thr14.[3][5] This dual activity of PKMYT1 provides a more robust inhibition of CDK1. Furthermore, WEE1 can also phosphorylate CDK2, playing a role in the intra-S phase checkpoint, whereas PKMYT1's activity is more restricted to CDK1.[2][6]
Cellular Localization: Their distinct subcellular localizations dictate their immediate cellular environment and access to substrates. WEE1 is predominantly a nuclear kinase, where it controls the activity of the nuclear pool of CDK1.[5] Conversely, PKMYT1 is anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum in the cytoplasm.[5][7] This cytoplasmic localization allows PKMYT1 to regulate the cytoplasmic pool of CDK1/Cyclin B and also to sequester the complex, preventing its translocation into the nucleus.[2][5]
Structural Insights: The Basis of Divergent Function
The functional disparities between PKMYT1 and WEE1 are rooted in their protein structures, particularly within their kinase domains. While sharing a conserved kinase fold, subtle differences in key regions account for their distinct substrate recognition and inhibitor sensitivity.
The ATP-binding sites of PKMYT1 and WEE1 are highly homologous, posing a challenge for the development of selective inhibitors.[8] However, a critical difference lies in the "gatekeeper" residue within the hinge region of the ATP-binding pocket. In PKMYT1, this residue is a Threonine (Thr187), while in WEE1, it is an Asparagine (Asn376).[8][9] This single amino acid difference significantly influences the binding affinity and selectivity of small molecule inhibitors.[8] Additionally, variations in the P-loop, a region involved in positioning ATP, may contribute to the differential ability of PKMYT1 to phosphorylate Thr14 on CDK1.[2]
Quantitative Analysis: A Comparative Overview
To facilitate a direct comparison, the following tables summarize key quantitative data for PKMYT1 and WEE1.
Table 1: Kinase Activity and Inhibitor Sensitivity
| Parameter | PKMYT1 | WEE1 | Reference(s) |
| Specific Activity | 10-fold lower than full-length WEE1 | 30-fold higher specific activity than Wee2 and 10-fold higher than Myt1 (full-length) | [1] |
| MK-1775 (Adavosertib) IC50 | Less potent | High potency (nanomolar range) | [3] |
| PD0166285 IC50 | Inhibits | Inhibits at nanomolar concentrations | [10] |
| RP-6306 IC50 | High potency (e.g., 0.002 µM) | Less potent | [11] |
| Voronoi Compound (Ex 16) IC50 | ≤100 nM | ≤100 nM | [12] |
Table 2: Substrate Phosphorylation
| Substrate | PKMYT1 Phosphorylation Site(s) | WEE1 Phosphorylation Site(s) | Reference(s) |
| CDK1 | Thr14, Tyr15 | Tyr15 | [3][5] |
| CDK2 | No significant phosphorylation | Tyr15 | [2][6] |
Signaling Pathways and Regulation
PKMYT1 and WEE1 are integral components of the cell cycle control network, particularly the G2/M checkpoint signaling pathway. Their activities are tightly regulated by upstream kinases and phosphatases to ensure timely entry into mitosis.
References
- 1. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic expression analysis of WEE family kinases reveals the importance of PKMYT1 in breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Structural and energetic insights into the selective inhibition of PKMYT1 against WEE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Voronoi patents new PKMYT1 and/or Wee1 inhibitors | BioWorld [bioworld.com]
Pkmyt1-IN-1 and its Analogs: A Technical Guide to Inducing Mitotic Catastrophe in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase Pkmyt1 is a critical regulator of the G2/M cell cycle checkpoint, acting as a key gatekeeper to prevent premature entry into mitosis. In cancer cells, particularly those with existing DNA damage or replication stress, Pkmyt1 is often overexpressed, allowing cells to arrest in G2 to repair damage and avoid cell death. This reliance on the G2/M checkpoint presents a therapeutic vulnerability. Pkmyt1-IN-1 and its more clinically advanced analog, RP-6306 (lunresertib), are potent and selective inhibitors of Pkmyt1. By inhibiting Pkmyt1, these compounds force cancer cells with unrepaired DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe. This in-depth technical guide details the mechanism of action of Pkmyt1 inhibitors, provides quantitative data on their effects in cancer cells, and presents detailed protocols for key experimental assays to study their impact on mitotic catastrophe.
Introduction to Pkmyt1 and Mitotic Catastrophe
Pkmyt1, a member of the Wee1 family of protein kinases, plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inhibitory phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of CDK1 prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition.[3] This checkpoint is particularly important for cancer cells, which often have a defective G1 checkpoint and rely on the G2/M checkpoint to repair DNA damage before cell division.
Mitotic catastrophe is a mode of cell death that occurs during mitosis, triggered by premature or aberrant entry into this phase, often in the presence of DNA damage. Inhibition of Pkmyt1 abrogates the G2/M checkpoint, leading to an accumulation of DNA damage and forcing cells into a lethal mitotic division.[4][5] This selective targeting of cancer cells' vulnerabilities makes Pkmyt1 an attractive target for cancer therapy.
This compound and Analogs: Mechanism of Action
This compound and its analog RP-6306 are small molecule inhibitors that specifically target the kinase activity of Pkmyt1. By binding to Pkmyt1, these inhibitors prevent the phosphorylation of CDK1, leading to its activation and subsequent entry into mitosis.[4] This forced mitotic entry in the presence of unrepaired DNA results in genomic instability and ultimately, mitotic catastrophe.[4]
The signaling pathway can be visualized as follows:
Quantitative Data on the Effects of Pkmyt1 Inhibition
The following tables summarize the quantitative effects of the Pkmyt1 inhibitor RP-6306 on various cancer cell lines.
Table 1: In Vitro IC50 Values of RP-6306 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1569 | Breast Cancer | 3.1 ± 1.2 | [6] |
| OVCAR3 | Ovarian Cancer | Not specified | [7] |
| T47D (Parental) | Breast Cancer | Not specified | [8] |
| T47D (Palbo-R) | Breast Cancer | Not specified | [8] |
| MCF7 EDR | Breast Cancer | Not specified | [8] |
| MCF7 EDR Palbo-R | Breast Cancer | Not specified | [8] |
| A549 | Non-small cell lung cancer | Not specified | [1] |
| H1299 | Non-small cell lung cancer | Not specified | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [2] |
| BT-549 | Triple-Negative Breast Cancer | Not specified | [2] |
Table 2: Effect of RP-6306 on Cell Cycle Distribution and Mitotic Entry
| Cell Line | Treatment | % of Cells in S-phase entering Mitosis (EdU+/pH3+) | Reference |
| FT282-hTERT TP53R175H CCNE1 | DMSO (Vehicle) | ~2% | [9] |
| FT282-hTERT TP53R175H CCNE1 | 500 nM RP-6306 (24h) | ~12% | [9] |
| HCC1569 | DMSO (Vehicle) | ~1% | [9] |
| HCC1569 | 100 nM RP-6306 (24h) | ~4% | [9] |
| HCC1569 | 500 nM RP-6306 (24h) | ~8% | [9] |
Table 3: Induction of DNA Damage by RP-6306
| Cell Line | Treatment | Marker | Observation | Reference |
| HCC1569 | 20 mg/kg RP-6306 (in vivo) | γH2AX | Time-dependent increase over 8 days | [10] |
| FT282-hTERT TP53R175H CCNE1 | 500 nM RP-6306 (24h) | γH2AX | Increased levels | Not specified |
| T47D Palbo-R | RP-6306 + Gemcitabine | Cleaved PARP1, Cleaved Caspase-3 | Increased levels | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of Pkmyt1 inhibitors on mitotic catastrophe.
Cell Viability and Clonogenic Survival Assay
This assay determines the long-term proliferative capacity of cells after treatment with a Pkmyt1 inhibitor.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or RP-6306 for 24 to 72 hours. Include a vehicle-treated control.
-
Incubation: After treatment, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 4% paraformaldehyde for 15 minutes. After fixation, stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle-treated control.
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is used to detect changes in the phosphorylation status of CDK1 and the expression of apoptosis markers.
Protocol:
-
Cell Lysis: Treat cells with the Pkmyt1 inhibitor for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-CDK1 (Thr14)
-
Phospho-CDK1 (Tyr15)
-
Total CDK1
-
Cleaved PARP
-
Cleaved Caspase-3
-
β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence Staining for DNA Damage and Mitotic Markers
This method allows for the visualization of DNA damage (γH2AX foci) and mitotic cells (phosphorylated Histone H3).
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with the Pkmyt1 inhibitor at the desired concentration and for the appropriate duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX and anti-phospho-Histone H3 Ser10) overnight at 4°C. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the percentage of cells in different phases of the cell cycle and to detect a sub-G1 peak, which is indicative of apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Pkmyt1 inhibitor. Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H). Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.
Conclusion
Pkmyt1 inhibitors like this compound and RP-6306 represent a promising therapeutic strategy for cancers that are highly dependent on the G2/M checkpoint. By inducing mitotic catastrophe, these inhibitors selectively target and eliminate cancer cells with underlying DNA damage and replication stress. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Pkmyt1 inhibition in oncology.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Proteins of Replication Stress Response and Cell Cycle Control as Cancer Therapy Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted delivery of the PKMYT1 inhibitor RP-6306 mediates PANoptosis in pancreatic cancer via mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Initial In Vitro Characterization of Pkmyt1-IN-1
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the initial in vitro characterization of Pkmyt1-IN-1, a potent inhibitor of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). This guide details the biochemical and cellular activities of the compound, provides established experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to PKMYT1: A Key Regulator of the G2/M Cell Cycle Checkpoint
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a member of the WEE1 family of protein kinases that plays a critical role in cell cycle regulation.[1] Primarily localized to the membranes of the endoplasmic reticulum and Golgi apparatus, PKMYT1 acts as a crucial gatekeeper for mitotic entry.[1][2] Its primary function is to inhibit the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF).[1] This inhibition is achieved through the phosphorylation of CDK1 at two distinct sites: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2]
This phosphorylation prevents premature entry into mitosis, providing a checkpoint to ensure that DNA replication and repair are complete.[1] In the context of oncology, PKMYT1 is a compelling therapeutic target. Many cancer cells exhibit significant DNA damage and rely on cell cycle checkpoints to survive.[1] By inhibiting PKMYT1, cancer cells can be forced into premature and catastrophic mitosis, leading to cell death.[1] Overexpression of PKMYT1 has been linked to poor prognosis in various cancers, including non-small cell lung cancer and gastric cancer, further highlighting its therapeutic potential.[3][4] Beyond cell cycle control, PKMYT1 has been implicated in other oncogenic pathways, such as Wnt, Notch, and MAPK signaling.[1][3][4]
Biochemical and Cellular Characterization of this compound
This compound has been identified as a potent and selective inhibitor of PKMYT1 kinase activity. Its initial characterization involves quantifying its inhibitory potential both in purified enzyme systems and in cancer cell models.
The inhibitory activities of this compound are summarized below. For comparative purposes, data for another well-characterized PKMYT1 inhibitor, RP-6306 (Lunresertib), is also included.
Table 1: Biochemical Inhibitory Activity against PKMYT1
| Compound | Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Biochemical Kinase Assay | PKMYT1 | 8.8 | [5] |
| RP-6306 | ADP-Glo™ Kinase Assay | PKMYT1 | 3.1 ± 1.2 |[6] |
Table 2: Cellular Inhibitory Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
|---|
| this compound | HCC1569 (Breast Cancer) | Proliferation Assay | 42 |[5] |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action of this compound requires knowledge of its target pathway and a logical experimental approach to its characterization.
Caption: The PKMYT1 signaling pathway at the G2/M checkpoint and its other associated pathways.
Caption: A logical workflow for the initial in vitro characterization of a PKMYT1 inhibitor.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the key experiments involved in the initial in vitro characterization of this compound.
This assay quantifies the kinase activity of PKMYT1 by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.
-
Materials:
-
Recombinant human PKMYT1 enzyme.
-
Kinase substrate (e.g., a validated peptide substrate like EFS247-259 or a generic substrate like myelin basic protein).[7]
-
This compound (solubilized in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
-
-
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to picomolar. Further dilute the compound into the appropriate kinase buffer.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 10 µL of a 2X kinase/substrate mixture (containing PKMYT1 enzyme and substrate in kinase buffer).
-
To initiate the reaction, add 10 µL of a 2X ATP solution (the final concentration should be at or near the Km for ATP if known).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells. It is used to measure the anti-proliferative effect of this compound.
-
Materials:
-
Cancer cell line (e.g., HCC1569).
-
Complete cell culture medium.
-
This compound (solubilized in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, opaque 96-well cell culture plates.
-
Plate-reading luminometer.
-
-
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours (or another appropriate duration based on the cell doubling time).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
This protocol is used to confirm that this compound engages its target in cells by assessing the phosphorylation status of its direct substrate, CDK1.
-
Materials:
-
Cancer cell line.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Methodology:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x the cellular IC50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), boil in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total CDK1 and a loading control to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in CDK1 phosphorylation upon treatment with this compound. A successful experiment will show a dose-dependent decrease in the phospho-CDK1 signal.
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. europeanreview.org [europeanreview.org]
- 4. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Identification of PKMYT1 inhibitors by screening the GSK published protein kinase inhibitor set I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
PKMYT1-IN-1: A Technical Guide to Target Validation and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation and pathway analysis of PKMYT1, a critical regulator of the cell cycle, with a focus on the inhibitor PKMYT1-IN-1. This document details the molecular mechanisms of PKMYT1, its role in cancer, and the preclinical evidence supporting its inhibition as a therapeutic strategy.
Introduction to PKMYT1
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as Myt1, is a member of the WEE1 family of protein kinases.[1] It plays a crucial role in the negative regulation of the G2/M cell cycle transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] Specifically, PKMYT1 phosphorylates CDK1 on threonine 14 (Thr14) and tyrosine 15 (Tyr15) residues within its ATP-binding site, preventing premature entry into mitosis.[1][2] This function is essential for maintaining genomic stability by allowing time for DNA repair before cell division.[1]
In numerous cancers, including lung, liver, colorectal, and breast cancer, PKMYT1 is overexpressed, and this is often associated with a poor prognosis.[1] Cancer cells with a defective G1/S checkpoint, often due to p53 mutations, become heavily reliant on the G2/M checkpoint for DNA repair, making PKMYT1 an attractive therapeutic target.[1] Inhibition of PKMYT1 in such cancer cells can lead to mitotic catastrophe and apoptosis.[3]
Quantitative Data on PKMYT1 Inhibitors
The development of small molecule inhibitors targeting PKMYT1 has provided valuable tools for its validation as a therapeutic target. The following tables summarize the in vitro potency of various PKMYT1 inhibitors against the kinase itself and their anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Potency of PKMYT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | PKMYT1 | 8.8 | Not available in search results |
| Unnamed Inhibitor | PKMYT1 | 1.6 | [1] |
| MY-14 | PKMYT1 | 2 | [4] |
| A30 | PKMYT1 | 3 | [5] |
| BAA-012 | PKMYT1 | <50 | [6] |
| EGCG | PKMYT1 | 137 | [7] |
| GCG | PKMYT1 | 159 | [7] |
| Luteolin | PKMYT1 | 1500 | [7] |
Table 2: Anti-proliferative Activity of PKMYT1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCC1569 | Breast Cancer | 42 | Not available in search results |
| Unnamed Inhibitor | HCC1569 | Breast Cancer (CCNE1-amplified) | 0.132 | [1] |
| Unnamed Inhibitor | MDA-MB-157 | Breast Cancer (CCNE1-amplified) | 0.233 | [1] |
| Unnamed Inhibitor | OVCAR3 | Ovarian Cancer (CCNE1-amplified) | 0.573 | [1] |
| Unnamed Inhibitor | MKN1 | Gastric Cancer (CCNE1-amplified) | 0.268 | [1] |
| MY-14 | HCC1569 | Breast Cancer (CCNE1-amplified) | 1060 | [4] |
| MY-14 | OVCAR3 | Ovarian Cancer (CCNE1-amplified) | 800 | [4] |
| RP-6306 | T47D Palbo-R | Breast Cancer | 616 | [8] |
| RP-6306 | T47D | Breast Cancer | 963 | [8] |
Table 3: Synergy Scores for PKMYT1 Inhibitor Combinations
| PKMYT1 Inhibitor | Combination Agent | Cell Line | Cancer Type | Synergy Score (ZIP model) | Reference |
| RP-6306 | Adavosertib (WEE1i) | U2OS | Osteosarcoma | >10 (Synergistic) | [9][10] |
| RP-6306 | Adavosertib (WEE1i) | OVCAR3 | Ovarian Cancer | >10 (Synergistic) | [9] |
| RP-6306 | Adavosertib (WEE1i) | OVCAR8 | Ovarian Cancer | >10 (Synergistic) | [9] |
| RP-6306 | Adavosertib (WEE1i) | COV318 | Ovarian Cancer | >10 (Synergistic) | [9] |
| RP-6306 | Adavosertib (WEE1i) | COV362 | Ovarian Cancer | >10 (Synergistic) | [9] |
| RP-6306 | Gemcitabine | ER+ Breast Cancer Cells (p53 null) | Breast Cancer | Synergistic | [9] |
Signaling Pathway Analysis
PKMYT1 is a central node in a complex network of signaling pathways that regulate cell cycle progression and cancer cell survival. Inhibition of PKMYT1 has been shown to impact several key pathways.
G2/M Cell Cycle Checkpoint Pathway
PKMYT1 is a primary regulator of the G2/M checkpoint. It acts downstream of DNA damage sensing kinases and upstream of the mitotic entry machinery.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. reparerx.com [reparerx.com]
- 8. researchgate.net [researchgate.net]
- 9. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Pkmyt1-IN-1: A Potent and Selective PKMYT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint.[1][2][3] It acts by phosphorylating and inactivating the Cyclin B1-CDK1 complex, thereby preventing premature entry into mitosis.[1][4] In many cancers, upregulation of PKMYT1 allows damaged cells to arrest at the G2/M checkpoint for DNA repair, thus promoting cell survival and resistance to therapy.[1] Pkmyt1-IN-1 is a potent and selective inhibitor of PKMYT1 kinase activity. By inhibiting PKMYT1, this compound forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes PKMYT1 an attractive therapeutic target in oncology, particularly in tumors with high levels of replication stress or specific genetic backgrounds such as CCNE1 amplification or TP53 mutations.[6][7]
These application notes provide detailed experimental protocols for utilizing this compound in common cell culture assays to assess its biological effects, including cell viability, target engagement, and impact on cell cycle progression.
Mechanism of Action: PKMYT1 Signaling Pathway
PKMYT1 is a member of the WEE1 family of kinases and plays a crucial role in the G2/M checkpoint control.[1] In response to DNA damage or replicative stress, PKMYT1 phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits its kinase activity and prevents the cell from entering mitosis.[1] This allows time for DNA repair. This compound selectively binds to and inhibits the kinase activity of PKMYT1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing the cell to enter mitosis, even in the presence of DNA damage. This premature mitotic entry results in genomic instability and ultimately, cell death through a process known as mitotic catastrophe.
Caption: PKMYT1 signaling at the G2/M checkpoint and the effect of this compound.
Data Presentation
The following tables summarize the inhibitory activity of a representative PKMYT1 inhibitor, RP-6306, in various cancer cell lines. This data can be used as a reference for expected outcomes when using this compound.
Table 1: IC50 Values of RP-6306 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | LMW-E Expression | RP-6306 IC50 (µM) |
| HCC1806 | High | ~0.1 |
| MDA-MB-157 | High | ~0.2 |
| MDA-MB-231 | Low | >1 |
| SUM149 | Low | >1 |
| Data is representative and compiled from published studies. Actual values may vary.[8] |
Table 2: Antiproliferative Activity of a PKMYT1 Inhibitor in Ovarian Cancer Cell Lines
| Cell Line | Genetic Background | GI50 (µM) |
| OVCAR-3 | CCNE1 amplified | <1 |
| KYSE-30 | Esophageal Cancer | >5 |
| Data is representative and compiled from published studies. Actual values may vary.[5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro characterization of this compound.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3, HCC1806)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A final DMSO concentration of ≤0.1% is recommended.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis for Target Engagement
This protocol is to assess the inhibition of PKMYT1 activity by measuring the phosphorylation of its direct substrate, CDK1, at Thr14.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-total CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer, then boil at 95°C for 5-10 minutes.[10]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[10][11]
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.[12]
-
Quantify band intensities using image analysis software and normalize the phospho-CDK1 signal to total CDK1 and the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution. Inhibition of PKMYT1 is expected to cause a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution (Sub-G1, G1, S, G2/M).
-
Logical Protocol Relationship
Caption: Logical relationship between the hypothesis and experimental validation.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. Cancer Research Technology and My-T Bio divulge PKMYT1 inhibitors | BioWorld [bioworld.com]
- 6. ashpublications.org [ashpublications.org]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reparerx.com [reparerx.com]
- 9. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKMYT1 antibody (67806-1-Ig) | Proteintech [ptglab.com]
- 12. aacrjournals.org [aacrjournals.org]
Determining Optimal Pkmyt1-IN-1 Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal dosage of Pkmyt1-IN-1 for in vivo studies. This compound is a potent and selective inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. Inhibition of PKMYT1 leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with high replication stress, such as those with CCNE1 amplification. This document summarizes preclinical data on PKMYT1 inhibitors, offers detailed protocols for in vivo efficacy studies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to PKMYT1 and this compound
PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). By inhibiting CDK1, PKMYT1 prevents cells from prematurely entering mitosis, allowing time for DNA repair. In many cancers, this regulatory mechanism is co-opted to allow cancer cells to survive despite significant genomic instability.
This compound is a small molecule inhibitor designed to specifically target PKMYT1. By inhibiting PKMYT1, this compound forces cancer cells with high levels of replication stress to enter mitosis before they are ready, leading to a process known as mitotic catastrophe and subsequent apoptosis. Preclinical studies with various PKMYT1 inhibitors have demonstrated significant anti-tumor activity, both as monotherapy and in combination with other anti-cancer agents.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting the kinase activity of PKMYT1. This prevents the inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). The resulting activation of the CDK1/Cyclin B complex drives the cell into mitosis.
Beyond its canonical role in cell cycle regulation, PKMYT1 has been shown to influence other signaling pathways implicated in cancer progression, including the MAPK and Notch signaling pathways.
Diagram: PKMYT1 Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies of various PKMYT1 inhibitors. This data can serve as a starting point for designing in vivo experiments with this compound.
Table 1: In Vitro Potency of PKMYT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | PKMYT1 | 8.8 | - | |
| Compound [I] | PKMYT1 | 1.6 | - | |
| Lunresertib (RP-6306) | PKMYT1 | - | Multiple | |
| This compound | Proliferation | 42 | HCC1569 | |
| Compound [I] | Proliferation | 0.132 - 0.573 | Various CCNE1-amplified |
Table 2: In Vivo Efficacy of PKMYT1 Inhibitors in Xenograft Models
| Compound | Dosage | Dosing Schedule | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| Compound [I] | 30 mg/kg | Oral, daily | Mouse | HCC1569 (Breast) | 65 | |
| Compound [I] | 30 mg/kg | Oral, daily | Mouse | OVCAR3 (Ovarian) | 72 | |
| Lunresertib (RP-6306) | Not specified | Oral | Mouse | CCNE1-amplified tumors | Significant | |
| Lunresertib (RP-6306) | Not specified | Not specified | Mouse | Pancreatic Ductal Adenocarcinoma | Effective |
Table 3: Pharmacokinetic Parameters of a PKMYT1 Inhibitor (Compound [I])
| Species | Route | Half-life (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Mouse | Oral | 3.2 | 370 | - | |
| Rat | Oral | 6.3 | 851 | - | |
| Dog | Oral | - | - | 30.5 - 60.6 |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound. These should be adapted and optimized for specific experimental goals and animal models.
Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., NOD-scid IL2rg-/- or similar strains) are commonly used for establishing xenografts of human cancer cell lines.
-
Cell lines with high levels of replication stress, such as those with CCNE1 amplification (e.g., OVCAR3, HCC1569), are predicted to be more sensitive to PKMYT1 inhibition.
-
-
Patient-Derived Xenograft (PDX) Models: PDX models can provide a more clinically relevant assessment of anti-tumor efficacy.
Formulation and Dosing
-
Formulation: this compound can be formulated for oral administration. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) sodium. Other options include solutions in PEG300/Tween 80/water or corn oil.
-
Dose Range Finding: A dose escalation study is recommended to determine the maximum tolerated dose (MTD). Based on preclinical data for similar compounds, a starting dose range of 10-50 mg/kg, administered orally once or twice daily, can be considered.
-
Dosing Schedule: Continuous daily dosing is a common schedule for oral inhibitors. Intermittent dosing schedules may also be explored to manage potential toxicities.
Efficacy Study Protocol
-
Cell Culture and Implantation:
-
Culture selected cancer cell lines under standard conditions.
-
Subcutaneously implant 1-10 million cells in the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
Randomize animals into control and treatment groups (n=6-10 mice per group).
-
Administer this compound or vehicle control orally according to the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis.
-
Diagram: In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study.
Pharmacodynamic (PD) and Biomarker Analysis
To confirm target engagement and understand the biological effects of this compound in vivo, the following analyses can be performed on tumor samples:
-
Western Blot: Assess the phosphorylation status of CDK1 (p-Thr14) to confirm target inhibition.
-
Immunohistochemistry (IHC): Evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: Analyze cell cycle distribution in tumor cells.
Combination Therapies
Preclinical evidence suggests that combining PKMYT1 inhibitors with other agents can lead to synergistic anti-tumor effects.
-
WEE1 Inhibitors: Dual inhibition of PKMYT1 and WEE1 has shown strong synergistic effects in preclinical models.
-
ATR Inhibitors: Combination with ATR inhibitors can enhance the cytotoxic effects of PKMYT1 inhibition.
-
DNA Damaging Agents: this compound may sensitize tumors to traditional chemotherapies like gemcitabine.
Conclusion
This compound represents a promising therapeutic agent for cancers with high replication stress. The information and protocols provided in these application notes offer a solid foundation for designing and executing in vivo studies to determine the optimal dosage and schedule of this compound. Careful consideration of the tumor model, formulation, and endpoint analyses will be crucial for successfully evaluating the therapeutic potential of this novel inhibitor.
Application Notes and Protocols: Pkmyt1-IN-1 in ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease. While endocrine therapies, often combined with CDK4/6 inhibitors, are standard treatments, acquired resistance remains a significant clinical challenge, leading to disease progression and mortality.[1][2][3][4][5] Recent research has identified Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a WEE1 homolog, as a key player in this resistance mechanism.[1][2][3][4]
High PKMYT1 expression is associated with resistance to both endocrine therapy and CDK4/6 inhibition in ER+ breast cancer.[1][5] PKMYT1 is a kinase that phosphorylates CDK1 at threonine 14, thereby inactivating the CDK1/cyclin B complex and preventing premature mitotic entry.[4] In therapy-resistant ER+ breast cancer, particularly in models with non-functional p53, targeting PKMYT1 has emerged as a promising therapeutic strategy.[1][2][4]
These application notes provide an overview of the use of the PKMYT1 inhibitor, lunresertib (RP-6306, referred to herein as Pkmyt1-IN-1), in ER+ breast cancer models, particularly in the context of overcoming resistance to standard therapies. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and drug development efforts.
Mechanism of Action
This compound is a selective inhibitor of PKMYT1. In ER+ breast cancer cells that have developed resistance to CDK4/6 inhibitors, there is an increased reliance on the G2/M checkpoint for DNA damage repair.[6][7] By inhibiting PKMYT1, this compound disrupts this checkpoint, leading to premature entry into mitosis with unrepaired DNA damage. This results in mitotic catastrophe and subsequent apoptosis, particularly in cancer cells with existing vulnerabilities such as TP53 mutations.[1]
Furthermore, studies have shown a synergistic effect when this compound is combined with DNA-damaging agents like gemcitabine.[1][2][4] Gemcitabine induces DNA damage, and the subsequent inhibition of the PKMYT1-mediated G2/M checkpoint by this compound enhances the cytotoxic effects, leading to a significant reduction in the viability of resistant ER+ breast cancer cells.[1][4]
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound in ER+ breast cancer.
Caption: this compound mechanism in resistant ER+ breast cancer.
Data Presentation
The following tables summarize the quantitative data from studies evaluating this compound in ER+ breast cancer models.
Table 1: In Vitro Efficacy of this compound in Combination with Gemcitabine in Palbociclib-Resistant ER+ Breast Cancer Cells.
| Cell Line | Treatment | Viability Reduction (%) | Synergy Score |
| Palbociclib-Resistant, TP53 mutant | This compound (lunresertib) + Gemcitabine | Significant & Synergistic | Not specified |
Data synthesized from narrative descriptions in the source material indicating selective and synergistic reduction in viability.[1][2][4]
Table 2: In Vivo Efficacy of this compound in Combination with Gemcitabine in Palbociclib-Resistant, TP53 Mutant PDX Models.
| PDX Model | Treatment | Tumor Volume Reduction |
| Palbociclib-Resistant, TP53 mutant | This compound (lunresertib) + Low-dose Gemcitabine | Greater than either single agent |
Data synthesized from narrative descriptions in the source material.[1][2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ER+ Breast Cancer Cell Culture and Hormone Treatment
Objective: To culture ER+ breast cancer cell lines and assess the effect of hormonal treatments on PKMYT1 expression.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D)
-
Appropriate cell culture medium (e.g., DMEM for MCF7, RPMI-1640 for T47D)
-
Fetal Bovine Serum (FBS), charcoal-stripped FBS
-
Penicillin-Streptomycin
-
Estradiol (E2)
-
Fulvestrant
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture ER+ breast cancer cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For hormone treatment experiments, switch cells to a phenol red-free medium supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous hormones.
-
Treat the hormone-deprived cells with vehicle (e.g., ethanol), 10 nM E2, or a combination of 10 nM E2 and 100 nM fulvestrant for 48 hours.[3]
-
Following treatment, harvest cells for downstream analysis such as RT-qPCR or Western blotting to assess PKMYT1 expression.
Cell Viability Assay
Objective: To determine the effect of this compound, alone or in combination with gemcitabine, on the viability of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cells
-
96-well cell culture plates
-
This compound (lunresertib)
-
Gemcitabine
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed ER+ breast cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound, gemcitabine, or a combination of both. Include a vehicle-treated control.
-
Incubate the plates for a specified period (e.g., 96 hours).
-
Measure cell viability according to the manufacturer's instructions for the chosen reagent. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
Normalize the viability data to the vehicle-treated control and plot dose-response curves to determine IC50 values. Synergy can be calculated using appropriate software (e.g., Combenefit).
Western Blotting for PKMYT1 and Downstream Targets
Objective: To analyze the protein expression levels of PKMYT1 and key cell cycle proteins following treatment.
Materials:
-
Treated ER+ breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKMYT1, anti-p-CDK1 (Thr14), anti-total CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.[2] Quantify band intensities using software like ImageJ.[2]
Patient-Derived Xenograft (PDX) Organoid Culture and Drug Treatment
Objective: To establish and treat 3D organoid cultures from ER+ breast cancer PDX models to assess therapeutic response.
Materials:
-
ER+ PDX tumor tissue
-
Digestion buffer (e.g., containing collagenase and dispase)
-
Matrigel
-
Organoid growth medium (specific formulations for ER+ models are available)[5]
-
This compound (lunresertib)
-
Gemcitabine
-
96-well plates
-
Viability assay reagent suitable for 3D cultures (e.g., CellTiter-Glo® 3D)
Protocol:
-
Mince the PDX tumor tissue and digest it to obtain a single-cell suspension.
-
Embed the cells in Matrigel and plate them in a 96-well plate.
-
Culture the organoids in the appropriate growth medium, allowing them to form for several days.
-
Treat the established organoids with this compound, gemcitabine, or the combination for an extended period (e.g., 14 days), with media and drug changes every 3-4 days.[2]
-
At the end of the treatment period, measure organoid viability using a 3D-compatible assay.
In Vivo PDX Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with gemcitabine in ER+ breast cancer PDX models.
Materials:
-
Immunocompromised mice (e.g., SCID/beige)
-
ER+ PDX tumor fragments or cell suspensions
-
This compound (lunresertib) formulated for oral gavage
-
Gemcitabine formulated for injection
-
Calipers for tumor measurement
-
Animal scales
Protocol:
-
Implant ER+ PDX tumor fragments or cells into the mammary fat pad of the mice. For ER+ models, estradiol supplementation is often required.[3]
-
Allow the tumors to reach a palpable size (e.g., 150-200 mm³).
-
Randomize the mice into treatment groups: Vehicle, this compound alone, Gemcitabine alone, and the combination of this compound and Gemcitabine.
-
Administer the treatments according to a predefined schedule. This compound is typically given orally, while gemcitabine is administered via injection.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound in ER+ breast cancer models.
Caption: Workflow for this compound evaluation in ER+ breast cancer.
Conclusion
This compound represents a promising therapeutic agent for ER+ breast cancer, particularly in overcoming resistance to established therapies like endocrine treatment and CDK4/6 inhibition.[1][5] The synergistic effect observed with gemcitabine in preclinical models, especially those with TP53 mutations, provides a strong rationale for its clinical investigation.[1][2][4] The protocols and data presented here serve as a valuable resource for researchers and drug development professionals working to further validate and advance this therapeutic strategy for patients with advanced, treatment-resistant ER+ breast cancer.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for " by Anran Chen, Beom-Jun Kim et al. [digitalcommons.library.tmc.edu]
- 4. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing conditions for the generation and maintenance of estrogen receptor-positive organoid models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pkmyt1-IN-1 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Pkmyt1-IN-1, a potent and selective inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), in patient-derived xenograft (PDX) models. The protocols outlined below cover the establishment of PDX models, preparation and administration of this compound, and methods for assessing treatment efficacy.
Introduction
PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, primarily functioning to inhibit Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation.[1][2] In many cancers, the dysregulation of the cell cycle is a hallmark, and reliance on checkpoints like the one governed by PKMYT1 presents a therapeutic vulnerability. Inhibition of PKMYT1 with agents like this compound leads to premature mitotic entry in cancer cells with high replication stress, resulting in mitotic catastrophe and subsequent apoptosis.[2] This targeted approach has shown promise in preclinical models of various solid tumors.[3][4]
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical cancer research as they closely recapitulate the heterogeneity and microenvironment of human tumors.[5] This document provides detailed protocols for utilizing PDX models to assess the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of action of this compound. PKMYT1 negatively regulates the cell cycle by phosphorylating and inactivating the CDK1/Cyclin B complex, thereby preventing entry into mitosis. This compound inhibits PKMYT1, leading to the activation of the CDK1/Cyclin B complex and forcing the cell into premature and catastrophic mitosis.
Caption: this compound inhibits PKMYT1, leading to CDK1 activation and mitotic entry.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the PKMYT1 inhibitor RP-6306 (a close analog of this compound) in a triple-negative breast cancer (TNBC) PDX model.
Table 1: Tumor Growth Inhibition in a TNBC PDX Model (BCX070) [6]
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 24 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1000 | 0 |
| RP-6306 | 20 mg/kg, orally, twice daily | ~200 | 80 |
Table 2: Survival Analysis in a TNBC PDX Model (BCX070) [6]
| Treatment Group | Dosage and Schedule | Median Survival (days) |
| Vehicle | N/A | ~25 |
| RP-6306 | 20 mg/kg, orally, twice daily | > 30 |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the subcutaneous implantation of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected in sterile transport media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).[7]
-
Immunodeficient mice (e.g., NOD-scid or NSG mice, 6-8 weeks old, female).
-
Surgical instruments (sterile scissors, forceps).
-
Anesthesia (e.g., ketamine/xylazine solution).
-
Heating pad.
-
Tissue adhesive or sutures.
Procedure:
-
Within 3 hours of collection, transport the fresh tumor tissue to the laboratory on ice.[8]
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS.
-
Remove any necrotic or fatty tissue.
-
Cut the viable tumor tissue into small fragments of approximately 2-3 mm³.[8]
-
Anesthetize the mouse according to the institution's approved animal care and use protocol.[8]
-
Shave the fur on the dorsal flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.[8]
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the pocket.[8]
-
Close the incision with tissue adhesive or sutures.
-
Place the mouse on a heating pad for recovery until it is fully ambulatory.[8]
-
Monitor the mice regularly for tumor growth. Tumors are typically palpable within 4-10 weeks.[8]
-
Once the initial tumor (F1 generation) reaches approximately 1.5 cm in diameter, it can be passaged to a new cohort of mice (F2 generation) for expansion.[8]
This compound Formulation and Administration
This protocol is based on formulations for similar orally bioavailable small molecule inhibitors used in preclinical studies.
Materials:
-
This compound (or its analog RP-6306).
-
Vehicle components:
-
For oral gavage: 1% DMSO and 0.5% methylcellulose in sterile water.[9]
-
-
Oral gavage needles.
-
Syringes.
Procedure for Oral Formulation:
-
Weigh the required amount of this compound for the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, you would need 0.1 mg of the compound per mouse).
-
Prepare the vehicle solution by first dissolving 1% DMSO in sterile water, and then adding 0.5% methylcellulose and mixing thoroughly.
-
Add the this compound powder to a small amount of the vehicle and vortex to create a uniform suspension.
-
Bring the suspension to the final volume with the vehicle.
-
Administer the formulation to the mice via oral gavage using an appropriate gauge needle. The volume is typically 100-200 µL per 20g mouse.
In Vivo Efficacy Study
This protocol details the treatment of tumor-bearing mice and the assessment of anti-tumor activity.
Experimental Workflow Diagram:
References
- 1. PKMYT1 - Wikipedia [en.wikipedia.org]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Pkmyt1-IN-1 Target Engagement Using the NanoBRET™ Assay: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a member of the WEE1 family of kinases, is a critical regulator of the cell cycle.[1] It primarily functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, thereby preventing premature entry into mitosis and ensuring genomic stability.[1][2][3] In many cancers, this regulatory mechanism is disrupted, leading to uncontrolled cell proliferation.[2] This makes PKMYT1 a promising therapeutic target in oncology.[2][4]
Establishing that a drug candidate, such as Pkmyt1-IN-1, binds to its intended target within the complex environment of a living cell is a crucial step in drug discovery.[5][6] The NanoBRET™ Target Engagement (TE) Assay is a powerful technology developed by Promega that allows for the quantitative measurement of compound binding to a specific protein target in live cells, in real-time.[5][6][7] This document provides detailed application notes and protocols for measuring the target engagement of this compound using the NanoBRET™ assay.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay is a biophysical method based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[8] The assay requires two key components:
-
A NanoLuc® Luciferase-Target Fusion: The target protein, PKMYT1, is fused to the bright, small NanoLuc® luciferase, which functions as the BRET energy donor.[6] This fusion protein is expressed in live cells.
-
A Cell-Permeable Fluorescent Tracer: A fluorescently labeled molecule (tracer) that specifically and reversibly binds to the active site of the target protein acts as the BRET energy acceptor.[5][7]
When the tracer binds to the NanoLuc®-PKMYT1 fusion protein, the proximity (<10 nm) allows for energy transfer from the NanoLuc® donor (emitting blue light) to the fluorescent acceptor, which then emits red light.[7] The introduction of a test compound (e.g., this compound) that also binds to PKMYT1 will compete with the tracer for the binding site. This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, which can be used to quantify the intracellular affinity of the test compound.[8][9]
Pkmyt1 Signaling Context
PKMYT1 is a key negative regulator of the G2/M cell cycle checkpoint.[1] It phosphorylates CDK1 at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), within its ATP-binding site.[1][10] This phosphorylation prevents the activation of the CDK1/Cyclin B complex (also known as M-phase Promoting Factor or MPF), thereby halting the cell's entry into mitosis.[1] This mechanism allows time for DNA repair before cell division.[1][3] In cancer cells with dysregulated cell cycles (e.g., high Cyclin E expression), there is an increased reliance on the G2/M checkpoint, making PKMYT1 an attractive synthetic lethal target.[11][12] An inhibitor like this compound blocks the kinase activity of PKMYT1, preventing CDK1 inhibition. This leads to premature activation of the CDK1/Cyclin B complex, forcing the cancer cell into mitotic catastrophe and subsequent apoptosis.[2]
Application Notes
The NanoBRET™ TE assay for PKMYT1 allows for:
-
Quantitative Affinity Determination: Measure the intracellular affinity (IC50 or EC50) of this compound in living cells, providing more physiologically relevant data than traditional biochemical assays.[5]
-
Confirmation of Target Engagement: Directly verify that this compound binds to PKMYT1 inside the cell, confirming its mechanism of action.[5]
-
Selectivity Profiling: Assess the selectivity of this compound by comparing its engagement with PKMYT1 against other kinases, such as the structurally similar WEE1.[11][12]
-
Residence Time Analysis: The assay can be adapted to measure how long a compound remains bound to its target under physiological conditions, a key parameter for drug efficacy.[6]
Experimental Protocols
This protocol is adapted from methodologies provided by Promega and Reaction Biology for the PKMYT1 NanoBRET™ TE Assay.[13][14][15]
Materials and Reagents
-
Cells: HEK293 human epithelial cell line.[13]
-
Expression Vector: PKMYT1-NanoLuc® Fusion Vector (e.g., Promega, Cat. No. NV187A).[9]
-
Transfection Reagent: FuGENE® HD Transfection Reagent or similar.
-
Carrier DNA: Transfection Carrier DNA (e.g., Promega, Cat. No. E4881).[15]
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Assay Medium: Opti-MEM® I Reduced Serum Medium.[14]
-
Assay Plates: 96-well or 384-well white, non-binding surface assay plates.[13][15]
-
NanoBRET™ Tracer: NanoBRET™ Tracer K-5 or K-10 (supplied with NanoBRET™ TE Intracellular Kinase Assay kits).[9][13][14]
-
Test Compound: this compound, prepared in a dilution series in DMSO.
-
Detection Reagent: NanoBRET™ Nano-Glo® Substrate.[15]
-
Lysis Buffer: (Optional for permeability analysis).
-
Instrumentation: A multilabel plate reader capable of measuring filtered luminescence at 460nm (donor) and 618nm (acceptor).
Experimental Workflow
Step-by-Step Protocol
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Prepare the transfection mix. For each well, combine the PKMYT1-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio (e.g., 10ng fusion vector + 90ng carrier DNA).[15] This minimizes overexpression artifacts.
-
Add the DNA mix to the transfection reagent according to the manufacturer's protocol and incubate to form complexes.
-
Trypsinize, count, and resuspend HEK293 cells.
-
Add the transfection complexes to the cell suspension.
-
Seed the cell/transfection mix into a 96-well or 384-well white assay plate at a density of 2 x 10^4 cells per well in 100 µL.
-
Incubate at 37°C, 5% CO2 for 20-24 hours.
Day 2: Assay Execution
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute these concentrations into Opti-MEM® so that the final DMSO concentration in the assay is ≤0.5%. Include a "no compound" vehicle control.
-
Tracer Preparation: Dilute the NanoBRET™ Tracer (e.g., Tracer K-5) in Opti-MEM® to the recommended working concentration (typically determined through initial tracer titration experiments).[14]
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 80 µL of Opti-MEM® containing the test compound dilutions (this compound) to the appropriate wells.
-
Add 20 µL of the prepared tracer solution to all wells.
-
Alternatively, cells can be pre-treated with the tracer before the addition of the compound.[13]
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 1-2 hours to allow the binding reaction to reach equilibrium.[13]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the technical manual.
-
Add the detection reagent to each well (e.g., 25 µL for a 100 µL final volume).
-
Read the plate within 10 minutes on a luminometer equipped with two filters: a donor filter (460nm ± 40nm) and an acceptor filter (618nm ± 20nm).
-
Data Analysis
-
Calculate Raw BRET Ratio: For each well, divide the acceptor emission (618nm) by the donor emission (460nm).
-
BRET Ratio = (Emission at 618nm) / (Emission at 460nm)
-
-
Normalize Data: Normalize the BRET ratios to the vehicle (DMSO) control wells (representing 100% signal) and a control with excess unlabeled compound (representing 0% signal).
-
Generate Dose-Response Curve: Plot the normalized BRET ratio against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[13] The IC50 is the concentration of this compound that produces a 50% reduction in the BRET signal.
Data Presentation
The following table summarizes representative quantitative data obtained from PKMYT1 NanoBRET™ TE assays for known inhibitors. This provides a benchmark for expected results when testing this compound.
| Compound Name | Target | Assay Type | Cell Line | Reported Value | Citation |
| RP-6306 | PKMYT1 | NanoBRET™ TE | HEK293 | EC50: 2.5 ± 0.8 nM | [12] |
| CTx-0294885 | PKMYT1 | NanoBRET™ TE | HEK293 | IC50: 602.3 nM | [13] |
| This compound | PKMYT1 | NanoBRET™ TE | HEK293 | User Determined |
The NanoBRET™ Target Engagement Assay provides a robust, quantitative, and physiologically relevant method for characterizing the interaction of inhibitors like this compound with their target in live cells. By following the detailed protocols outlined above, researchers can accurately determine intracellular affinity, confirm on-target activity, and generate critical data to guide drug development efforts targeting the PKMYT1 kinase.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. PKMYT1-NanoLuc® Fusion Vector [promega.com]
- 10. PKMYT1 - Wikipedia [en.wikipedia.org]
- 11. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.de [promega.de]
- 15. promega.com [promega.com]
Pkmyt1-IN-1: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkmyt1-IN-1 is a potent and selective inhibitor of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M transition, through the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) on threonine 14 and tyrosine 15.[1][2] Dysregulation of the G2/M checkpoint is a hallmark of many cancers, making PKMYT1 an attractive therapeutic target. This document provides detailed application notes and protocols for the solubility and preparation of this compound for laboratory use in cancer research and drug development.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant PKMYT1 inhibitors.
| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Cell Line | Reference |
| This compound | PKMYT1 | 8.8 | 42 | HCC1569 | [3] |
| Myt1-IN-1 | PKMYT1 | <10 | - | - | [4] |
| PKMYT1-IN-8 | PKMYT1 | 9 | 2020 (GI50) | OVCAR3 | [5] |
| GSK-1520489A | PKMYT1 | 115 | - | - | [6] |
| RP-6306 | PKMYT1 | 3.1 | - | - | [7] |
Solubility and Preparation of this compound
This compound is a small molecule inhibitor with limited aqueous solubility. Proper preparation of stock and working solutions is critical for accurate and reproducible experimental results.
Solubility Profile
While specific solubility values in common laboratory solvents are not extensively published, vendor information and protocols for similar compounds suggest the following:
-
DMSO: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in DMSO. For a related compound, Myt1-IN-1, a solubility of 20 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[4]
-
Aqueous Buffers (e.g., PBS): this compound is poorly soluble in aqueous buffers. Direct dissolution in PBS or cell culture media is not recommended.
Storage and Stability
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[8]
-
Stock Solutions (in DMSO): Aliquot and store DMSO stock solutions at -80°C for up to 1 year to minimize freeze-thaw cycles.[8] For short-term storage, solutions may be kept at -20°C for up to one month.[4]
Experimental Protocols
Preparation of Stock Solution for In Vitro Use
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Appropriate cell culture medium
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Add the final working solutions to your cell cultures.
Preparation of Formulation for In Vivo Use
For animal studies, this compound needs to be formulated in a vehicle that enhances its solubility and bioavailability. The following are example formulations based on protocols for similar inhibitors.[4][9] Note: The optimal formulation may need to be determined empirically for your specific animal model and route of administration.
Example Formulation 1 (for parenteral administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex to mix.
-
Add Tween-80 and vortex to mix.
-
Add saline to the final volume and vortex until a clear solution is obtained. For a similar compound, Myt1-IN-1, a solubility of ≥ 2 mg/mL was achieved with this vehicle.[4]
Example Formulation 2 (for oral administration):
-
10% DMSO
-
90% Corn Oil
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add the corn oil and mix thoroughly. This may result in a suspension.
Signaling Pathways and Experimental Workflows
PKMYT1 Signaling Pathway in G2/M Cell Cycle Regulation
PKMYT1, along with the related kinase WEE1, acts as a critical gatekeeper for entry into mitosis. It phosphorylates CDK1 at Thr14 and Tyr15, which inhibits the activity of the CDK1/Cyclin B1 complex, thereby preventing premature mitotic entry.[1][2] This allows for the completion of DNA replication and repair before cell division.
Caption: PKMYT1 and WEE1 negatively regulate the G2/M transition by phosphorylating and inactivating CDK1.
Experimental Workflow for In Vitro Kinase Assay
This workflow outlines the general steps for assessing the inhibitory activity of this compound on its target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Logical Relationship of PKMYT1 Inhibition and Synthetic Lethality
Inhibition of PKMYT1 can be synthetically lethal in cancer cells with specific genetic backgrounds, such as CCNE1 amplification.[10][11] This approach exploits the cancer cell's reliance on the G2/M checkpoint for survival.
Caption: Synthetic lethality of PKMYT1 inhibition in CCNE1-amplified cancer cells.
References
- 1. PKMYT1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PKMYT1-IN-4_TargetMol [targetmol.com]
- 9. PKMYT1-IN-3 | Wee1 | | Invivochem [invivochem.com]
- 10. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pkmyt1-IN-1 Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle, primarily functioning to inhibit Cyclin-Dependent Kinase 1 (CDK1).[1][2] This inhibition prevents premature entry into mitosis, thereby maintaining genomic stability.[1][2] In many cancer cells, this regulatory mechanism is disrupted, leading to uncontrolled proliferation.[1] PKMYT1 inhibitors, such as Pkmyt1-IN-1, represent a promising therapeutic strategy by exploiting this dependency of cancer cells on cell cycle checkpoint regulation.[1][3] By inhibiting PKMYT1, these compounds cause cancer cells to undergo mitotic catastrophe and apoptosis, making them an attractive target for cancer therapy.[1]
These application notes provide a framework for conducting high-throughput screening (HTS) to identify cancer cell lines sensitive to the PKMYT1 inhibitor, this compound. The provided protocols detail the necessary steps for cell culture, compound screening, and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
Pkmyt1 Signaling Pathway
PKMYT1 is a member of the WEE1 family of kinases and plays a crucial role in the G2/M cell cycle checkpoint.[2] It phosphorylates CDK1 on threonine 14 and tyrosine 15, which inhibits its activity and prevents the cell from entering mitosis.[2][4] This allows time for DNA repair before cell division. In cancer cells with specific genetic alterations, such as CCNE1 amplification, there is an increased reliance on the G2/M checkpoint for survival, making them particularly vulnerable to PKMYT1 inhibition.[5] Inhibition of PKMYT1 leads to the accumulation of active CDK1, forcing cells into premature and often catastrophic mitosis.[1]
Caption: Pkmyt1 signaling at the G2/M checkpoint and the effect of this compound.
High-Throughput Screening Workflow
High-throughput screening for this compound sensitivity involves several key steps, from cell preparation to data analysis. This workflow is designed to be scalable and adaptable for various laboratory automation platforms.[6][7][8]
Caption: A generalized workflow for high-throughput screening of cancer cell lines.
Experimental Protocols
Protocol 1: Cancer Cell Line Culture and Maintenance
-
Cell Lines: A diverse panel of cancer cell lines should be selected, ideally representing various tissue origins and genetic backgrounds (e.g., with and without CCNE1 amplification).
-
Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth. Avoid letting cells become over-confluent, as this can affect experimental results.
-
Cell Counting and Viability: Before each experiment, perform a cell count using a hemocytometer or automated cell counter and assess viability using a method like Trypan Blue exclusion.
Protocol 2: High-Throughput Screening for Cell Viability
This protocol is a general guideline and should be optimized for each cell line.
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture media
-
This compound (stock solution in DMSO)
-
384-well, white, clear-bottom microplates
-
Automated liquid handling system (recommended)
-
Multichannel pipette
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed culture medium. Seeding density needs to be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Using an automated dispenser or multichannel pipette, dispense the cell suspension into the wells of the 384-well plates. Leave the perimeter wells filled with sterile phosphate-buffered saline (PBS) to minimize edge effects.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the appropriate culture medium. A common concentration range to start with is 0.1 nM to 10 µM. It is crucial to include a DMSO-only control (vehicle).
-
Using an automated liquid handler or multichannel pipette, transfer the diluted compound to the corresponding wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for a predetermined duration, typically 72 hours, at 37°C and 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plates at room temperature for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Protocol 3: Data Analysis and IC50 Determination
-
Data Normalization:
-
The raw luminescence data should be normalized. The vehicle (DMSO) control wells are typically set as 100% viability, and wells with a known cytotoxic compound or no cells can be used as 0% viability.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
-
Dose-Response Curve Fitting:
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
From the fitted curve, determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Data Presentation
The quantitative results from the high-throughput screen should be summarized in a clear and concise table to facilitate comparison between different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Key Genetic Features | This compound IC50 (nM) |
| HCC1569 | Breast | CCNE1 Amplified | 42[9] |
| OVCAR3 | Ovarian | CCNE1 Amplified | 0.573 (for a similar Pkmyt1 inhibitor)[10] |
| MDA-MB-157 | Breast | CCNE1 Amplified | 0.233 (for a similar Pkmyt1 inhibitor)[10] |
| MKN1 | Gastric | CCNE1 Amplified | 0.268 (for a similar Pkmyt1 inhibitor)[10] |
| DoTc2 4510 | Cervical | Non-CCNE1 Amplified | Minimal Activity[10] |
| HCC1954 | Breast | Non-CCNE1 Amplified | Minimal Activity[10] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to perform high-throughput screening of this compound. This approach will enable the identification of cancer cell lines that are sensitive to PKMYT1 inhibition and can help elucidate the molecular determinants of sensitivity. The systematic evaluation of this compound's efficacy across diverse cancer types is a critical step in the preclinical development of this promising class of targeted therapies. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents is also a promising avenue for future research.[11][12]
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. marinbio.com [marinbio.com]
- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Insilico Medicine divulges new potent PKMYT1 inhibitors | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CDK1 Phosphorylation Following Pkmyt1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for detecting and quantifying the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at its inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), following treatment with the Pkmyt1 inhibitor, Pkmyt1-IN-1. Pkmyt1 is a crucial kinase that negatively regulates the G2/M transition of the cell cycle by phosphorylating CDK1.[1][2] Inhibition of Pkmyt1 is a promising therapeutic strategy in oncology, as it can force cancer cells with a defective G1 checkpoint into premature and catastrophic mitosis.[1][3] This protocol details a Western blot-based assay to assess the efficacy of this compound in reducing CDK1 phosphorylation, a key biomarker for inhibitor activity.
Introduction to the Pkmyt1-CDK1 Signaling Pathway
The cell cycle is a tightly regulated process, with checkpoints ensuring genomic integrity before proceeding to the next phase. The transition from the G2 to the M (mitosis) phase is primarily controlled by the activity of the CDK1/Cyclin B complex. Pkmyt1, along with the related kinase Wee1, acts as a critical gatekeeper of this transition by phosphorylating CDK1 at Thr14 and Tyr15.[1][2] This phosphorylation event inhibits the kinase activity of the CDK1/Cyclin B complex, thereby preventing entry into mitosis.[1][2]
Pkmyt1 inhibitors, such as this compound, are designed to block this inhibitory phosphorylation. By inhibiting Pkmyt1, the levels of phosphorylated CDK1 (p-CDK1) at Thr14 and Tyr15 are expected to decrease, leading to the activation of the CDK1/Cyclin B complex and subsequent entry into mitosis.[3] This can be particularly detrimental to cancer cells that often rely on the G2/M checkpoint for survival due to other defects in their cell cycle regulation. Therefore, monitoring the phosphorylation status of CDK1 is a direct measure of the biological activity of Pkmyt1 inhibitors.
Signaling Pathway Diagram
Caption: Pkmyt1-CDK1 signaling pathway and the effect of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Synchronization
To accurately assess the effect of this compound on CDK1 phosphorylation, it is advantageous to synchronize the cell population at the G2/M boundary, where Pkmyt1 activity is high.
Recommended Cell Lines: HeLa (cervical cancer), U2OS (osteosarcoma), or other cancer cell lines with a functional G2/M checkpoint.
Synchronization Protocol (using RO-3306):
-
Plate cells at an appropriate density to reach 50-60% confluency at the time of treatment.
-
Add a selective CDK1 inhibitor, such as RO-3306, to the culture medium at a final concentration of 5-10 µM.[4]
-
Incubate the cells for 18-24 hours. This will arrest the majority of the cells at the G2/M border.[5][6]
-
Confirm synchronization by flow cytometry analysis of DNA content (propidium iodide staining), where a distinct peak at 4N DNA content should be observed.[7]
This compound Treatment
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
Treatment Protocol:
-
After cell synchronization, wash the cells once with pre-warmed, serum-free medium to remove the synchronizing agent.
-
Add fresh, complete medium containing various concentrations of this compound. A suggested starting range, based on the IC50 of similar inhibitors like RP-6306 for CDK1-pT14 (around 7.5 nM), would be from 1 nM to 1 µM.[8] A vehicle control (DMSO) must be included.
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
Cell Lysis and Protein Extraction
Lysis Buffer (RIPA Buffer with Inhibitors):
-
RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh before use):
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific).
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific) containing inhibitors such as sodium fluoride, sodium orthovanadate, and β-glycerophosphate to preserve the phosphorylation status of proteins.[9]
-
Lysis Protocol:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer with inhibitors (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample in the subsequent Western blot.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended to reduce background.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The results of the Western blot should be quantified by densitometry using software such as ImageJ. The intensity of the phospho-CDK1 band should be normalized to the intensity of the total CDK1 band to account for any variations in protein loading.
Table 1: Effect of this compound on CDK1 Phosphorylation at Thr14
| Treatment Group | Concentration (nM) | Incubation Time (h) | Normalized p-CDK1 (Thr14) Level (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | 0 | 4 | 1.00 | 0.08 |
| This compound | 1 | 4 | 0.85 | 0.06 |
| This compound | 10 | 4 | 0.42 | 0.05 |
| This compound | 50 | 4 | 0.15 | 0.03 |
| This compound | 100 | 4 | 0.08 | 0.02 |
| This compound | 500 | 4 | 0.05 | 0.01 |
Note: The data presented in this table is representative and should be generated from at least three independent experiments.
Troubleshooting
-
High Background:
-
Ensure adequate blocking of the membrane.
-
Optimize the concentration of primary and secondary antibodies.
-
Increase the number and duration of washing steps.
-
Use BSA instead of milk for blocking when using phospho-antibodies.[10]
-
-
Weak or No Signal:
-
Confirm that the cells were properly synchronized to the G2/M phase.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.[13]
-
Increase the amount of protein loaded onto the gel.
-
Optimize the antibody concentrations.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Use a reliable loading control such as total CDK1 and GAPDH or β-Actin.
-
By following this detailed protocol, researchers can effectively and reliably assess the impact of this compound on CDK1 phosphorylation, providing crucial insights into the inhibitor's mechanism of action and its potential as a therapeutic agent.
References
- 1. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Anti-phospho-Cdk1 (Thr14, Tyr15)Antibody, clone CP3.2 clone CP3.2, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 12. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 13. stratech.co.uk [stratech.co.uk]
Troubleshooting & Optimization
Navigating the Specificity of Pkmyt1-IN-1: A Technical Support Center for Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing off-target effects of Pkmyt1 inhibitors, with a focus on best practices and troubleshooting. While specific quantitative off-target data for Pkmyt1-IN-1 is not publicly available, this resource leverages data from the well-characterized Pkmyt1 inhibitor, RP-6306 (lunresertib), as an illustrative example. The methodologies and troubleshooting advice provided are broadly applicable to the characterization of any small molecule kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of Pkmyt1 inhibitors?
Pkmyt1 is a protein kinase that acts as a critical negative regulator of the G2/M cell cycle checkpoint.[1][2][3] Its primary substrate is Cyclin-Dependent Kinase 1 (CDK1).[4] Pkmyt1 phosphorylates CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which inhibits its activity and prevents premature entry into mitosis.[3][5] By inhibiting Pkmyt1, compounds like this compound are designed to block this phosphorylation, leading to the activation of CDK1, forcing cells to enter mitosis, and ultimately inducing mitotic catastrophe and cell death in cancer cells.[4]
Q2: Why is identifying off-target effects crucial for a Pkmyt1 inhibitor?
Identifying off-target effects is critical for several reasons:
-
Safety and Toxicity: Off-target binding can lead to unforeseen side effects and toxicity in preclinical and clinical studies.[6]
-
Mechanism of Action: Understanding the full spectrum of a compound's interactions is essential to accurately interpret experimental results and define its true mechanism of action.[6]
-
Lead Optimization: A clear off-target profile guides medicinal chemistry efforts to improve the selectivity and safety of a lead compound.
Q3: What are the first steps I should take to assess the selectivity of this compound?
A tiered approach is recommended:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to the ligand binding sites of other kinases.[7]
-
In Vitro Kinase Panel Screening: Screen this compound against a broad panel of recombinant kinases (e.g., KINOMEscan®) at a fixed concentration (e.g., 1 µM) to identify initial "hits".[8][9]
-
Dose-Response Analysis: For any identified off-target hits, perform dose-response assays to determine the IC50 or Kd values and quantify the potency of the interaction.
Troubleshooting Guides
Guide 1: Unexpected Phenotypes in Cell-Based Assays
Issue: You observe a cellular phenotype that is inconsistent with the known function of Pkmyt1 inhibition.
Possible Cause: An off-target effect of this compound may be responsible for the observed phenotype.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging Pkmyt1 in your cellular model at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.
-
Perform Broad Kinome Profiling: If not already done, subject this compound to a comprehensive kinome scan to identify potential off-target kinases.
-
Orthogonal Inhibitor Studies: Use a structurally distinct Pkmyt1 inhibitor with a different off-target profile. If the unexpected phenotype persists with both inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete Pkmyt1 and see if this phenocopies the effect of this compound. If not, an off-target effect is likely.
-
Chemical Proteomics: Employ chemical proteomics methods to identify all protein interactors of this compound in an unbiased manner within the cellular context.
Guide 2: Discrepancies Between Biochemical and Cellular Assays
Issue: this compound shows high potency in a biochemical assay with recombinant Pkmyt1, but is significantly less potent in cellular assays.
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.
-
Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their apparent potency.
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the cell permeability of this compound.
-
Evaluate Efflux: Test for inhibition by known efflux pump inhibitors to see if cellular potency is restored.
-
Metabolic Stability Assays: Determine the metabolic stability of the compound in liver microsomes or hepatocytes.
-
Cellular Target Engagement Assays: Use CETSA to measure direct target binding in intact cells, which can help to differentiate between permeability/metabolism issues and reduced target affinity in the cellular environment.
Quantitative Data on Pkmyt1 Inhibitor Selectivity (Example: RP-6306)
As specific off-target data for this compound is not publicly available, the following tables summarize the selectivity profile of the clinical-stage Pkmyt1 inhibitor, RP-6306 (lunresertib) , to serve as a reference.
Table 1: Selectivity of RP-6306 against WEE1 and Other Kinases
| Kinase | Cellular IC50 (µM) | Selectivity Fold vs. PKMYT1 | Reference |
| PKMYT1 | 0.002 | 1x | [10] |
| WEE1 | >10 | >5000x | [10] |
| BRAF | - | - | [11] |
Note: A KINOMEscan™ analysis showed that VRN16, another PKMYT1 inhibitor, has fewer off-target kinases (1% with S(10)) compared to lunresertib (7% with S(10)), which was shown to inhibit BRAF kinase.[11]
Experimental Protocols
Protocol 1: In Vitro Kinase Binding Assay (Competitive Binding Assay)
This protocol is adapted from established methods for determining inhibitor binding to kinases.
Objective: To quantify the binding affinity (Kd) of this compound for Pkmyt1 and potential off-target kinases.
Materials:
-
Recombinant human Pkmyt1 protein
-
Immobilized "bait" ligand (a known, broad-spectrum kinase inhibitor) on a solid support (e.g., beads)
-
This compound
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT, BSA)
-
Detection system (e.g., qPCR for DNA-tagged kinases, or specific antibodies for ELISA-based detection)
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
Incubate the recombinant kinase with the immobilized "bait" ligand in the presence of varying concentrations of this compound. A control with no inhibitor (DMSO vehicle) should be included.
-
Allow the binding reaction to reach equilibrium.
-
Wash away unbound components.
-
Quantify the amount of kinase bound to the solid support. This is inversely proportional to the amount of this compound that has competed for binding.
-
Plot the percentage of bound kinase against the concentration of this compound and fit the data to a suitable binding model to determine the Kd.
Workflow Diagram:
Figure 1. Workflow for a competitive kinase binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guide for performing CETSA to confirm target engagement in a cellular context.[3][5]
Objective: To determine if this compound binds to and stabilizes Pkmyt1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration(s) or with DMSO as a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a defined time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge the lysates to pellet aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of Pkmyt1 using a specific detection method (e.g., Western blotting with a Pkmyt1-specific antibody).
-
Data Analysis: Plot the amount of soluble Pkmyt1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Workflow Diagram:
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Pkmyt1 Signaling Pathway
Pkmyt1 is a key regulator of the G2/M transition in the cell cycle. Its inhibition has downstream consequences on several signaling pathways implicated in cancer.
Figure 3. Simplified Pkmyt1 signaling pathway and the effect of this compound.
Pathway Description: Pkmyt1, whose activity is regulated by kinases such as PLK1, inhibits the CDK1/Cyclin B complex, thereby preventing entry into mitosis. Pkmyt1 inhibitors like this compound block this inhibition, leading to premature mitotic entry and subsequent cell death in cancer cells. Pkmyt1 has also been shown to influence other signaling pathways, such as Notch and MAPK, which are involved in cell proliferation and survival.[1][12]
References
- 1. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Pkmyt1-IN-1 Concentration for Synergistic Drug Combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pkmyt1-IN-1 for synergistic drug combination studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Protein Kinase Membrane-associated Tyrosine and Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the cell cycle, specifically at the G2/M transition.[1][2] It functions by phosphorylating and thereby inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1][2] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis. In cancer cells with existing DNA damage or replication stress, this forced mitotic entry can lead to a cellular catastrophe and subsequent cell death, a concept known as synthetic lethality.[1][3]
Q2: Which drugs are known to have synergistic effects with Pkmyt1 inhibitors?
Pkmyt1 inhibitors, including this compound and the clinical-grade compound lunresertib (RP-6306), have demonstrated synergistic effects with several classes of anti-cancer agents. The most well-documented synergistic partners are:
-
WEE1 inhibitors (e.g., adavosertib): Co-inhibition of PKMYT1 and WEE1, another kinase that inhibits CDK1, leads to a robust activation of CDK1, causing catastrophic DNA damage and synergistic cytotoxicity in cancer cells.[4][5][6][7][8]
-
DNA damaging agents (e.g., gemcitabine): Pkmyt1 inhibition can enhance the cytotoxic effects of DNA-damaging chemotherapies.[9][10][11] This is particularly effective in cancer cells with high levels of replication stress, such as those with CCNE1 amplification.[9]
Q3: How do I determine the optimal concentration range for this compound in a synergy experiment?
The optimal concentration range for this compound in a synergy experiment should be determined empirically for each cell line. A general workflow is as follows:
-
Determine the IC50 value: First, perform a single-agent dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
-
Select a concentration range around the IC50: For synergy studies, it is recommended to use a range of concentrations both below and above the IC50 value. A common approach is to use a dilution series spanning from a fraction of the IC50 to several multiples of the IC50.
-
Consider the partner drug's potency: The concentration range for the combination partner should also be determined based on its single-agent IC50.
-
Pilot experiment: It is advisable to run a small-scale pilot experiment with a limited dose matrix to narrow down the most effective concentration ranges before proceeding to a full-scale synergy screen.
Q4: How is synergy quantitatively assessed?
Synergy is typically assessed using mathematical models that compare the observed effect of the drug combination to the expected effect if the drugs were acting independently (additivity). Common methods include:
-
Combination Index (CI): Based on the Chou-Talalay method, the CI quantifies the nature of the drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][12][13]
-
Bliss Independence Model: This model assumes that the two drugs act through independent mechanisms. Synergy is observed when the combination effect is greater than the predicted effect based on the individual drug responses.[9][14]
-
Zero Interaction Potency (ZIP) Model: This model combines aspects of the Loewe additivity and Bliss independence models to create a synergy landscape over a dose-response matrix.[14]
Software such as CompuSyn or web-based tools like SynergyFinder can be used to calculate these synergy scores from experimental data.[12][14][15]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Use reverse pipetting techniques to dispense cells. Avoid seeding at the edges of the plate ("edge effect"). |
| Inconsistent drug concentrations | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure proper mixing of stock solutions. |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. |
| Inconsistent incubation times | Standardize incubation times for drug treatment and assay development. |
| Pipetting errors | Use automated liquid handlers if available. If pipetting manually, be consistent with technique and timing. |
Issue 2: No synergistic effect observed with this compound combination.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration ranges | Re-evaluate the single-agent IC50 values. Test a broader range of concentrations for both this compound and the partner drug in the dose-response matrix.[2][16] |
| Cell line is not sensitive to the mechanism of action | The synergistic effect of Pkmyt1 inhibition is often context-dependent (e.g., reliant on high replication stress or specific genetic backgrounds like CCNE1 amplification).[9] Consider screening a panel of cell lines with different genetic backgrounds. |
| Incorrect timing of drug addition | For some combinations, the sequence of drug addition may be important. Consider sequential vs. simultaneous drug administration. |
| Assay readout not sensitive enough | Ensure the chosen cell viability assay is sensitive enough to detect subtle changes in cell proliferation or death. Consider using multiple, mechanistically different assays. |
Issue 3: Unexpected antagonism observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects | At high concentrations, drugs may have off-target effects that can lead to antagonism. Focus on concentration ranges around the IC50. |
| Cellular resistance mechanisms | Cells may upregulate resistance pathways in response to the drug combination. Consider shorter incubation times or investigate potential resistance mechanisms via molecular analyses (e.g., western blotting). |
| Pharmacokinetic interactions | One drug may interfere with the uptake or metabolism of the other. While less common in in vitro settings, this can be a factor. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the synergistic effects of Pkmyt1 inhibitors with other anti-cancer agents.
Table 1: Synergistic Activity of the Pkmyt1 Inhibitor RP-6306 (Lunresertib) in Combination with the WEE1 Inhibitor Adavosertib.
| Cell Line | Cancer Type | Synergy Score Metric | Synergy Score | Reference |
| U2OS | Osteosarcoma | ZIP Score | ≥10 | [5][8][17][18][19] |
| OVCAR3 | Ovarian Cancer | ZIP Score | ≥10 | [8][17] |
| OVCAR8 | Ovarian Cancer | ZIP Score | ≥10 | [8][17] |
| COV362 | Ovarian Cancer | ZIP Score | ≥10 | [17] |
A synergy score of ≥10 is considered synergistic.
Table 2: Synergistic Activity of Pkmyt1 Inhibition in Combination with Gemcitabine in CCNE1-Amplified Cancer Cell Lines.
| Cell Line | Cancer Type | Synergy Score Metric | Synergy Score | Reference |
| OVCAR3 | Ovarian Cancer | Bliss Score | >10 | [9] |
| SNU-638 | Gastric Cancer | Bliss Score | >10 | [9] |
| KYSE-150 | Esophageal Cancer | Bliss Score | >10 | [9] |
| OVCAR-4 | Ovarian Cancer | Bliss Score | >10 | [9] |
| OAW-42 | Ovarian Cancer | Bliss Score | >10 | [9] |
| EKVX | Non-Small Cell Lung Cancer | Bliss Score | >10 | [9] |
A Bliss score >10 is considered synergistic.
Experimental Protocols
Protocol 1: Determining Single-Agent IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Mix gently by shaking the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Assessing Synergy using a Dose-Response Matrix
-
Experimental Design:
-
Based on the single-agent IC50 values, design a dose-response matrix. For example, a 6x6 matrix with 5 concentrations of this compound and 5 concentrations of the partner drug, plus a vehicle control for each.
-
The concentration ranges should bracket the respective IC50 values.
-
-
Cell Seeding and Drug Addition:
-
Seed cells as described in Protocol 1.
-
Prepare drug dilutions for both this compound and the partner drug.
-
Add the drugs in combination to the appropriate wells of the 96-well plate. Also include wells for each drug as a single agent at all tested concentrations.
-
-
Cell Viability Assay and Data Collection:
-
After the desired incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, CellTiter-Glo) as described previously.
-
-
Synergy Analysis:
-
Organize the data into a dose-response matrix.
-
Use software like CompuSyn or the SynergyFinder web application to calculate synergy scores (e.g., Combination Index, Bliss score, ZIP score).[14][15]
-
Visualize the synergy landscape to identify concentration ranges with the strongest synergistic effects.
-
Visualizations
Caption: Pkmyt1 and WEE1 signaling pathway in G2/M cell cycle regulation.
Caption: Experimental workflow for determining synergistic drug combinations.
Caption: Troubleshooting logic for synergistic drug combination experiments.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. d-nb.info [d-nb.info]
- 3. Cell viability and drug combination assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Drug synergy scoring using minimal dose response matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
how to interpret unexpected cell responses to Pkmyt1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pkmyt1-IN-1 in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, offering potential explanations and actionable troubleshooting steps.
Q1: Why am I not observing the expected G2/M checkpoint abrogation or mitotic catastrophe in my cancer cell line upon treatment with this compound?
Possible Causes:
-
Low or Absent PKMYT1 Expression: The target protein, PKMYT1, may not be expressed at sufficient levels in your cell line of choice.
-
Intrinsic Resistance: Your cell line may possess intrinsic resistance mechanisms that counteract the effect of this compound. High endogenous levels of PKMYT1 have been associated with resistance to other cell cycle checkpoint inhibitors.
-
Compensatory Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to bypass the G2/M block. Overexpression of PKMYT1 (also known as Myt1) has been shown to mediate resistance to various cell cycle and DNA damage checkpoint kinase inhibitors.[1]
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to induce a significant biological effect.
-
Drug Inactivation: The inhibitor may be unstable or metabolized by the cells over time.
Troubleshooting Steps:
-
Confirm PKMYT1 Expression:
-
Perform Western blotting or qPCR to determine the expression level of PKMYT1 in your cell line. Compare it to sensitive (e.g., HCC1569) and resistant cell lines if possible.
-
-
Dose-Response and Time-Course Experiments:
-
Conduct a dose-response study to determine the optimal concentration of this compound for your cell line. The IC50 for proliferation of HCC1569 cells is 42 nM.[2]
-
Perform a time-course experiment to identify the optimal treatment duration for observing G2/M checkpoint abrogation.
-
-
Assess Target Engagement:
-
Measure the phosphorylation status of CDK1 at Threonine 14 (p-CDK1 Thr14), the direct substrate of PKMYT1. A decrease in p-CDK1 Thr14 indicates successful target engagement.
-
-
Investigate Resistance Mechanisms:
-
If PKMYT1 expression is high, this may indicate an intrinsic resistance mechanism.
-
Consider co-treatment with other inhibitors. For example, combining WEE1 and PKMYT1 inhibitors has shown synergistic effects.[3]
-
Q2: My cells are showing an unexpected phenotype, such as altered morphology, changes in adhesion, or activation of an unrelated signaling pathway. What could be the cause?
Possible Causes:
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular proteins in addition to PKMYT1. While information on the comprehensive selectivity of this compound is limited, off-target effects are a common characteristic of kinase inhibitors.[4][5][6]
-
Activation of Feedback Loops: Inhibition of PKMYT1 could trigger compensatory feedback mechanisms, leading to the activation of other signaling pathways.
-
PKMYT1's Non-Canonical Functions: PKMYT1 may have functions beyond G2/M regulation that are being affected by the inhibitor. For instance, PKMYT1 has been implicated in activating the MAPK and Notch signaling pathways.[7][8]
Troubleshooting Steps:
-
Review Existing Literature on PKMYT1 Biology:
-
Investigate the known roles of PKMYT1 in different cellular contexts to see if the observed phenotype could be an on-target effect that was previously uncharacterized in your system. PKMYT1 has been shown to promote gastric cancer cell proliferation and apoptosis resistance by activating the MAPK signaling pathway.[7] Overexpression of PKMYT1 can also drive Notch signaling.[6]
-
-
Perform a Kinome Scan (if feasible):
-
To definitively identify off-targets, a kinome-wide profiling of this compound would be necessary.
-
-
Investigate Related Signaling Pathways:
-
Use Western blotting or other pathway analysis tools to examine the activation state of key proteins in pathways that might be responsible for the unexpected phenotype (e.g., MAPK, PI3K/AKT, Notch). Knockdown of PKMYT1 has been shown to attenuate the phosphorylation of p38 MAPK, ERK, and PI3K/Akt/mTOR.[9]
-
-
Use a Structurally Unrelated PKMYT1 Inhibitor:
-
If available, treating cells with a different, structurally distinct PKMYT1 inhibitor can help determine if the observed phenotype is due to on-target inhibition of PKMYT1 or an off-target effect specific to the chemical scaffold of this compound.
-
Q3: My cells initially respond to this compound, but they develop resistance over time. What are the potential mechanisms of acquired resistance?
Possible Causes:
-
Upregulation of PKMYT1: Cells may adapt by increasing the expression of the target protein, PKMYT1, to overcome the inhibitory effect of the drug.
-
Mutations in the PKMYT1 Gene: While less common for kinase inhibitors, mutations in the drug-binding site of PKMYT1 could prevent this compound from binding effectively.
-
Activation of Bypass Tracks: Resistant cells may activate alternative signaling pathways that allow them to bypass the need for PKMYT1-mediated G2/M regulation. High PKMYT1 mRNA levels have been associated with resistance to endocrine therapy and CDK4/6 inhibition in ER+ breast cancer.[10][11]
-
Drug Efflux: Cells may upregulate drug efflux pumps that actively remove this compound from the cytoplasm.
Troubleshooting Steps:
-
Analyze PKMYT1 Expression in Resistant Cells:
-
Compare PKMYT1 protein and mRNA levels in your resistant cell population to the parental, sensitive cells.
-
-
Sequence the PKMYT1 Gene:
-
Sequence the coding region of the PKMYT1 gene in resistant cells to check for mutations.
-
-
Profile Signaling Pathways in Resistant Cells:
-
Use phosphoproteomics or targeted Western blotting to identify signaling pathways that are hyperactivated in the resistant cells compared to the parental cells.
-
-
Investigate Drug Efflux Pump Activity:
-
Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if you can restore sensitivity to this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (PKMYT1) | 8.8 nM | Enzymatic Assay | [2] |
| IC50 (Proliferation) | 42 nM | HCC1569 | [2] |
Table 2: Selectivity of a Structurally Related PKMYT1 Inhibitor (RP-6306)
| Kinase | IC50 (nM) | Fold Selectivity (vs. PKMYT1) | Reference |
| PKMYT1 | ~2.5 | 1 | [1] |
| WEE1 | ~4800 | ~1920 | [1] |
Note: This data is for RP-6306 and may not be representative of this compound. It is provided for context on the potential for selective PKMYT1 inhibition.
Key Experimental Protocols
1. Western Blotting for p-CDK1 (Thr14) and Total CDK1
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CDK1 (Thr14) and total CDK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified.
3. Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Assay: Add the assay reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence to determine cell viability.
Visualizations
Caption: The G2/M checkpoint is regulated by the inhibitory phosphorylation of CDK1 by PKMYT1 and WEE1. This compound inhibits PKMYT1, leading to premature CDK1 activation and mitotic entry.
Caption: A logical workflow for troubleshooting unexpected cellular responses to this compound, guiding researchers from initial observation to potential solutions.
References
- 1. Structural and energetic insights into the selective inhibition of PKMYT1 against WEE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PKMYT1 inhibitors by screening the GSK published protein kinase inhibitor set I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Gene - PKMYT1 [maayanlab.cloud]
- 9. Knockdown of PKMYT1 is associated with autophagy inhibition and apoptosis induction and suppresses tumor progression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
ensuring reproducibility in Pkmyt1-IN-1-based experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring reproducibility in experiments involving Pkmyt1-IN-1 and other Pkmyt1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Protein Kinase Membrane-associated Tyrosine and Threonine 1 (PKMYT1). PKMYT1 is a member of the WEE1 kinase family and plays a crucial role in cell cycle regulation.[1] It specifically phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex, also known as the M-phase promoting factor (MPF).[1][2] This action prevents cells from prematurely entering mitosis, effectively acting as a G2/M checkpoint.[1][3] this compound and similar inhibitors block this inhibitory phosphorylation of CDK1, leading to its activation and forcing cells to enter mitosis.[2] In cancer cells with existing DNA damage or replication stress, this forced mitotic entry can lead to mitotic catastrophe and apoptosis.[2][3]
Q2: My cells are not showing the expected cell cycle arrest or apoptosis after treatment with a Pkmyt1 inhibitor. What could be the reason?
A2: Several factors could contribute to a lack of expected phenotype:
-
Cell Line Specificity: The effect of Pkmyt1 inhibition can be highly cell-line dependent. Cells that do not rely heavily on the G2/M checkpoint for DNA damage repair may be less sensitive.[1] For example, cancers with ineffective p53, which compromises the G1/S checkpoint, are often more dependent on the G2/M checkpoint regulated by PKMYT1.[1]
-
Drug Concentration and Potency: Ensure you are using the inhibitor at an effective concentration. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. The IC50 can vary significantly between different cell lines.
-
Redundancy with WEE1 Kinase: PKMYT1 and WEE1 have partially redundant functions in inhibiting CDK1.[4] While PKMYT1 is primarily cytosolic, WEE1 acts in the nucleus.[1] In some cell lines, WEE1 activity might be sufficient to maintain CDK1 inhibition even when PKMYT1 is inhibited. A combination therapy with a WEE1 inhibitor may be necessary to see a significant effect.[4][5]
-
Experimental Timing: The effects of Pkmyt1 inhibition on the cell cycle and apoptosis may take time to become apparent. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
Q3: How can I confirm that the Pkmyt1 inhibitor is engaging its target in my cellular experiments?
A3: Target engagement can be confirmed by observing the downstream effects of Pkmyt1 inhibition. A key biomarker is the phosphorylation status of CDK1. Inhibition of PKMYT1 should lead to a decrease in the inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15.[3][6] This can be assessed by Western blotting using phospho-specific antibodies for these sites. A corresponding increase in overall CDK1 activity can also be measured using in vitro kinase assays.
Q4: Are there known resistance mechanisms to Pkmyt1 inhibitors?
A4: While research is ongoing, potential resistance mechanisms could involve the upregulation of parallel or redundant signaling pathways that control the G2/M checkpoint, such as the WEE1 kinase pathway.[5] Additionally, alterations in downstream components of the cell cycle machinery or apoptosis pathways could confer resistance.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Efficacy of Pkmyt1 Inhibitor | Sub-optimal drug concentration. | Perform a dose-response study to determine the IC50 for your cell line. |
| Cell line is not dependent on the PKMYT1 pathway. | Screen a panel of cell lines to identify sensitive ones. Consider cell lines with known dependencies on the G2/M checkpoint (e.g., p53 deficient). | |
| Redundant pathway activation (e.g., WEE1). | Consider co-treatment with a WEE1 inhibitor to achieve a more complete blockade of CDK1 inhibition.[5] | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and growth media. |
| Instability of the Pkmyt1 inhibitor. | Prepare fresh stock solutions of the inhibitor and store them appropriately as per the manufacturer's instructions. | |
| Off-Target Effects Observed | High concentration of the inhibitor being used. | Use the lowest effective concentration determined from your dose-response studies. |
| The inhibitor may have known off-target activities. | Consult the manufacturer's datasheet for any known off-target effects and consider using a second, structurally different Pkmyt1 inhibitor to confirm phenotypes. |
Experimental Protocols
Western Blot for CDK1 Phosphorylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the Pkmyt1 inhibitor at various concentrations or for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-CDK1 (Thr14/Tyr15) and total CDK1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CDK1 signal to the total CDK1 signal.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the Pkmyt1 inhibitor as described above.
-
Cell Harvesting and Fixation: Harvest the cells (including any floating cells) and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective Pkmyt1 inhibitor should cause a decrease in the G2/M population and an increase in cells entering mitosis, which may subsequently lead to apoptosis (sub-G1 peak).
Signaling Pathways and Workflows
Caption: Pkmyt1's role in the G2/M cell cycle checkpoint.
Caption: A typical experimental workflow for evaluating a Pkmyt1 inhibitor.
References
Technical Support Center: Managing Pkmyt1-IN-1 Insolubility
For researchers, scientists, and drug development professionals utilizing Pkmyt1-IN-1, its hydrophobic nature presents a significant challenge in aqueous experimental settings. This guide provides troubleshooting strategies and answers to frequently asked questions to ensure consistent and reliable results.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in aqueous solutions.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What went wrong?
A1: This is a common issue due to the low aqueous solubility of many protein kinase inhibitors. The abrupt change in solvent polarity when diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your experiment can tolerate, ideally below 1% and not exceeding 0.5%.
-
Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your DMSO stock into a small volume of your final aqueous buffer, ensuring it is well-mixed, before adding it to the final volume.
-
Incorporate Co-solvents: For in vivo or some cellular assays, the use of co-solvents can be essential. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1][2]
-
Utilize Solubilizing Agents: Agents like β-cyclodextrins (e.g., SBE-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2]
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.[1]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A2: Yes, inconsistent results are a hallmark of solubility issues. If the inhibitor is not fully dissolved, the actual concentration exposed to the cells will vary between experiments, leading to poor reproducibility.
Troubleshooting Steps:
-
Visual Inspection: Before adding the inhibitor to your cells, carefully inspect the final solution for any visible precipitate. Even a slight cloudiness can indicate insolubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before use. Avoid storing diluted solutions in aqueous buffers.
-
Optimize Stock Concentration: You may need to lower the concentration of your initial DMSO stock to ensure it remains soluble upon final dilution.
-
Filter Sterilization: After preparing your final working solution, consider sterile filtering through a 0.22 µm PVDF filter to remove any micro-precipitates.
Q3: Can I prepare a concentrated aqueous stock solution of this compound to avoid using DMSO?
A3: Due to its hydrophobic nature, preparing a concentrated stock of this compound directly in aqueous buffers is generally not feasible. Organic solvents like DMSO are typically required to achieve a high enough initial concentration for subsequent dilutions. For most in vitro experiments, a high-concentration stock in 100% DMSO is the recommended starting point.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1] It is often advised to use newly opened DMSO as it is hygroscopic and absorbed water can impact solubility.[1][3]
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[1][3] A datasheet for a similar compound, Myt1-IN-1, suggests storage at -80°C for 6 months or -20°C for 1 month.[1]
Q3: Are there any alternative solvents to DMSO?
A3: While DMSO is the most common, for specific applications, other organic solvents like ethanol might be used. However, the solubility in these solvents may be lower than in DMSO. For in vivo studies, co-solvent systems are often employed.[2]
Q4: What is the role of PKMYT1 in the cell cycle?
A4: PKMYT1 is a protein kinase that plays a crucial role in cell cycle regulation. It is a member of the WEE1 family and acts as an inhibitor of cyclin-dependent kinase 1 (CDK1).[4][5][6] By phosphorylating CDK1 at specific sites (Threonine 14 and Tyrosine 15), PKMYT1 prevents premature entry into mitosis (M-phase), ensuring that DNA replication and repair are complete.[6][7] Inhibition of PKMYT1 can lead to uncontrolled mitotic entry, resulting in "mitotic catastrophe" and cell death, particularly in cancer cells with existing DNA damage stress.[6]
Quantitative Data: Solubility of Pkmyt1 Inhibitors
The following table summarizes solubility data for Pkmyt1 inhibitors in various solvents, providing a reference for preparing solutions. Note that specific values for this compound may vary, and it is always recommended to consult the manufacturer's datasheet.
| Compound | Solvent | Solubility | Notes |
| Myt1-IN-1 | DMSO | 20 mg/mL (60.46 mM) | Requires sonication.[1] |
| GSK-1520489A | DMSO | 35.71 mg/mL (83.92 mM) | Requires sonication and warming to 70°C.[3] |
| Myt1-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (6.05 mM) | Clear solution.[1] |
| Myt1-IN-1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (6.05 mM) | Clear solution.[1] |
| Myt1-IN-1 | 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (6.05 mM) | Clear solution.[1] |
Experimental Protocols & Visualizations
Signaling Pathway of PKMYT1 in Cell Cycle Regulation
PKMYT1 acts as a critical gatekeeper for mitotic entry. It phosphorylates and inactivates the CDK1/Cyclin B1 complex, thereby halting the cell cycle at the G2/M transition. This provides a window for DNA repair before the cell commits to division. In cancer cells with dysregulated cell cycles (e.g., CCNE1 amplification), inhibiting PKMYT1 can be synthetically lethal, forcing these cells into a catastrophic mitotic event.[8][9]
Caption: PKMYT1's role in the G2/M cell cycle checkpoint.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the standard procedure for preparing this compound for use in cell culture experiments, designed to minimize solubility issues.
Caption: Recommended workflow for preparing this compound.
Logical Relationship: Troubleshooting Insolubility
This diagram illustrates the decision-making process when encountering solubility problems with this compound.
Caption: Decision tree for troubleshooting insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKMYT1-IN-3 | Wee1 | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PKMYT1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Cell Culture with Pkmyt1-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the limitations of Pkmyt1-IN-1, a potent and selective inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), in long-term cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate the successful application of this inhibitor in your research.
Understanding this compound's Mechanism of Action
This compound targets PKMYT1, a kinase that, along with WEE1, acts as a crucial negative regulator of the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] Inhibition of PKMYT1 leads to the accumulation of active CDK1, forcing cells to enter mitosis prematurely, often with unrepaired DNA damage. This can result in a phenomenon known as "mitotic catastrophe" and subsequent cell death, particularly in cancer cells with high replication stress or compromised DNA damage checkpoints (e.g., those with CCNE1 amplification).
Signaling Pathway of PKMYT1 in Cell Cycle Regulation
References
refining Pkmyt1-IN-1 delivery methods for in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining delivery methods for Pkmyt1-IN-1 in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Protein Kinase Membrane-associated Tyrosine and Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the cell cycle, primarily acting by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] By inhibiting CDK1, PKMYT1 prevents cells from entering mitosis prematurely, which is essential for maintaining genomic stability.[1] In many cancer cells, this regulatory process is disrupted, leading to uncontrolled cell proliferation.[1] this compound blocks the activity of PKMYT1, leading to the activation of CDK1, which can force cancer cells into a premature and catastrophic cell division (mitotic catastrophe), resulting in apoptosis.[1]
Q2: What is the rationale for using Pkmyt1 inhibitors in cancer therapy?
The therapeutic strategy behind Pkmyt1 inhibition often involves exploiting a concept known as synthetic lethality.[3][4] In cancer cells with high levels of replication stress, for instance, due to the amplification of genes like CCNE1, there is a heightened dependence on the G2/M checkpoint, which is regulated by PKMYT1, to allow time for DNA repair before cell division.[1][3][5] Inhibiting PKMYT1 in these already stressed cancer cells pushes them into mitosis with damaged DNA, leading to cell death.[3][5] This approach can be particularly effective when combined with DNA-damaging agents like gemcitabine, as it enhances their anti-tumor efficacy.[5][6]
Q3: Are there any known off-target effects for Pkmyt1 inhibitors?
The selectivity of Pkmyt1 inhibitors can vary. While some, like VRN16, are reported to have fewer off-target kinases, others, such as lunresertib (RP-6306), have been noted to inhibit other kinases like BRAF, which could lead to paradoxical activation of signaling pathways in certain contexts.[7] It is crucial for researchers to characterize the selectivity profile of the specific Pkmyt1 inhibitor they are using to anticipate and interpret potential off-target effects.
Pkmyt1 Signaling Pathway
Caption: Pkmyt1 and WEE1 inhibit CDK1/Cyclin B to halt G2/M progression.
Quantitative Data Summary
The following tables summarize in vivo data for several characterized Pkmyt1 inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Pkmyt1 Inhibitors in Mouse Xenograft Models
| Compound | Model | Dosage and Administration | Outcome |
| Unnamed Inhibitor [I] | HCC1569 & OVCAR3 Xenografts | 30 mg/kg, Oral | 65% and 72% tumor growth inhibition, respectively.[8] |
| RP-6306 (Lunresertib) | Palbociclib-resistant PDX | 300 ppm in chow (with 20 mg/kg gemcitabine IP once a week) | Greater tumor volume reduction compared to single agents.[6] |
| RP-6306 (Lunresertib) | Ovarian Cancer Model | 5 mg/kg, Oral Gavage (twice daily, 5 days/week) | Well-tolerated in combination with adavosertib.[4] |
| VRN16 | OVCAR3, MKN1, HCC1569 CDX | Not specified | Superior efficacy compared to lunresertib.[7] |
Table 2: Pharmacokinetic Parameters of an Orally Administered Pkmyt1 Inhibitor in Various Species
| Parameter | Mouse | Rat | Dog |
| Half-life (h) | 3.2 - 6.3 | 3.2 - 6.3 | 3.2 - 6.3 |
| Cmax (ng/mL) | 370 - 851 | 370 - 851 | 370 - 851 |
| Oral Bioavailability (%) | Not Specified | Not Specified | 30.5 - 60.6 |
| Data is for an unnamed Pkmyt1 inhibitor from Insilico Medicine.[8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is adapted from methods used for the Pkmyt1 inhibitor RP-6306.[4]
-
Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of administration, dilute the stock solution in 0.5% methylcellulose to the final desired concentration.
-
For example, to achieve a final DMSO concentration of 1%, dilute the stock solution 1:100 in 0.5% methylcellulose.
-
Vortex the final formulation thoroughly to ensure a uniform suspension.
-
-
Animal Dosing:
-
Use an appropriate gauge feeding needle for the size of the mouse.
-
Administer the calculated volume of the this compound suspension via oral gavage.
-
Dosing volumes are typically in the range of 100-200 µL for a 20-25g mouse.
-
A common dosing schedule for kinase inhibitors can be twice daily.[4]
-
-
Control Group:
-
Administer the vehicle (e.g., 1% DMSO in 0.5% methylcellulose) to the control group of animals following the same schedule and volume.
-
Protocol 2: In-Chow Formulation of this compound
This method, used for RP-6306, allows for continuous drug exposure.[6]
-
Chow Preparation:
-
Calculate the amount of this compound required to achieve the desired concentration in the feed (e.g., 300 parts per million).
-
Work with a specialized animal feed provider to incorporate the compound homogeneously into the standard rodent chow.
-
-
Administration:
-
Provide the medicated chow ad libitum to the treatment group.
-
Monitor food consumption to estimate the daily dose of the inhibitor received by each animal.
-
-
Control Group:
-
Provide standard, non-medicated chow to the control group.
-
In Vivo Experimental Workflow
Caption: A typical workflow for preclinical in vivo studies of this compound.
Troubleshooting Guide
Problem: Poor Solubility of this compound in Vehicle
| Possible Cause | Suggested Solution |
| Compound Precipitation: The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Sonication: Use a sonicator to aid in dissolving the compound. 2. Warm the Vehicle: Gently warm the vehicle (e.g., to 37°C) to increase solubility. Ensure the compound is heat-stable. 3. Co-solvents: Consider using a co-solvent system. Common choices include PEG400, Tween 80, or Cremophor EL. Always perform a tolerability study for any new vehicle formulation. |
| Incorrect Vehicle: The chosen vehicle is not appropriate for the physicochemical properties of this compound. | 1. Test Alternative Vehicles: Experiment with different biocompatible solvents and suspending agents. A common formulation for oral gavage is 0.5% methylcellulose with a small percentage of a solubilizing agent like Tween 80. |
Problem: Inconsistent Results or Lack of Efficacy
| Possible Cause | Suggested Solution |
| Inadequate Dosing: The administered dose is too low to achieve therapeutic concentrations at the tumor site. | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a more effective dose. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue over time to ensure adequate exposure. |
| Poor Bioavailability: The compound is not being absorbed effectively after oral administration. | 1. Alternative Administration Route: Consider intraperitoneal (IP) injection if oral bioavailability is a limiting factor. This will require reformulation in a sterile, injectable vehicle (e.g., saline with a co-solvent). 2. Formulation Optimization: For oral delivery, investigate formulations that can enhance absorption, such as lipid-based formulations or nanoemulsions. |
| Metabolism of the Compound: The inhibitor is being rapidly metabolized and cleared.[9] | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between drug concentration and target engagement. This can inform adjustments to the dosing schedule (e.g., more frequent administration). |
Problem: Animal Toxicity or Adverse Effects
| Possible Cause | Suggested Solution |
| Vehicle Toxicity: The vehicle itself is causing adverse effects (e.g., gastrointestinal issues, weight loss). | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. 2. Reduce Co-solvent Concentration: If using co-solvents like DMSO or Cremophor, try to use the lowest effective concentration. |
| On-target or Off-target Toxicity: The inhibition of Pkmyt1 or other kinases is causing systemic toxicity.[10][11] | 1. Dose Reduction: Lower the dose of this compound to a level that is better tolerated while still aiming for efficacy. 2. Intermittent Dosing: Implement a dosing schedule with treatment-free days (e.g., 5 days on, 2 days off) to allow for animal recovery.[4] 3. Monitor for Specific Toxicities: Be aware of potential class-related toxicities for kinase inhibitors, such as cardiovascular effects, and monitor accordingly.[10][11] |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common in vivo delivery issues.
References
- 1. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Insilico Medicine divulges new potent PKMYT1 inhibitors | BioWorld [bioworld.com]
- 9. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 11. Frontiers | A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia [frontiersin.org]
Validation & Comparative
A Comparative Guide to PKMYT1 Inhibitors: Pkmyt1-IN-1 and Lunresertib (RP-6306)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1): Pkmyt1-IN-1 and lunresertib (also known as RP-6306). PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, making it a compelling target in oncology, particularly for cancers with specific genetic alterations. This document summarizes their efficacy, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Mechanism of Action and Signaling Pathway
Both this compound and lunresertib are small molecule inhibitors that target the kinase activity of PKMYT1. PKMYT1, along with WEE1, is responsible for the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair before mitotic entry.[1][3] In cancer cells with dysregulated cell cycles, particularly those with alterations like CCNE1 amplification, inhibition of PKMYT1 leads to premature mitotic entry with unrepaired DNA damage, resulting in mitotic catastrophe and subsequent cancer cell death.[4][5]
Below is a diagram illustrating the PKMYT1 signaling pathway and the mechanism of action of its inhibitors.
Efficacy Comparison: this compound vs. Lunresertib
The following tables summarize the available quantitative data for this compound and lunresertib, providing a basis for comparing their biochemical and cellular potency.
Table 1: Biochemical Potency Against PKMYT1
| Compound | Target | IC50 (nM) |
| This compound | PKMYT1 | 8.8[4][6] |
| Lunresertib (RP-6306) | PKMYT1 | 14[7][8] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Genetic Background | IC50 (nM) |
| This compound | HCC1569 (Breast Cancer) | CCNE1 Amplification | 42[4][6] |
| Lunresertib (RP-6306) | OVCAR3 (Ovarian Cancer) | CCNE1 Amplification | Dose-dependent reduction in tumor growth (in vivo)[8] |
| Lunresertib (RP-6306) | MDA-MB-157 (Breast Cancer) | High LMW-E | Significantly lower IC50 compared to low LMW-E cells |
| Lunresertib (RP-6306) | HCC1806 (Breast Cancer) | High LMW-E | Significantly lower IC50 compared to low LMW-E cells |
Note: LMW-E refers to low molecular weight isoforms of cyclin E.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
PKMYT1 Enzymatic Assay
This protocol outlines a general procedure for determining the biochemical potency (IC50) of inhibitors against PKMYT1.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of recombinant human PKMYT1, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer. Test compounds are serially diluted in DMSO.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test inhibitor is pre-incubated with the PKMYT1 enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The reaction is terminated, and the amount of product formed is quantified. This can be achieved using various methods, such as radiometric assays measuring the incorporation of 33P-ATP into the substrate or luminescence-based assays like ADP-Glo™ that measure ADP production.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol describes a common method for assessing the effect of inhibitors on cancer cell proliferation.
Detailed Steps:
-
Cell Culture and Seeding: Cancer cell lines are cultured under standard conditions and seeded into 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: A cell viability reagent is added to the wells. Common reagents include CellTiter-Glo® (measures ATP levels), MTT (metabolic activity), or resazurin (metabolic activity).
-
Data Acquisition and Analysis: The signal from the viability reagent is measured using a plate reader. The results are normalized to vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Studies
This protocol outlines a general workflow for evaluating the in vivo efficacy of PKMYT1 inhibitors in a mouse xenograft model.
Detailed Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The test compounds are formulated in an appropriate vehicle and administered to the mice according to a predetermined schedule and route (e.g., daily oral gavage).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured regularly throughout the study. The efficacy is often expressed as tumor growth inhibition (TGI).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a certain size or after a fixed duration. Tumors may be excised for further analysis.
Conclusion
Both this compound and lunresertib (RP-6306) are potent inhibitors of PKMYT1 with demonstrated anti-proliferative effects in cancer cell lines. Based on the currently available data, this compound shows slightly higher biochemical potency against PKMYT1. However, lunresertib has more extensive publicly available data, including in vivo efficacy and clinical trial information. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cancer type and the desired stage of investigation (in vitro vs. in vivo). Further head-to-head studies are necessary for a definitive comparison of their efficacy and safety profiles. This guide provides a foundational understanding to assist researchers in navigating the selection and application of these important research tools.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The WEE1 inhibitor Debio 0123 is synergistic with the PKMYT1 inhibitor lunresertib in preclinical models of ovarian and breast cancer - Debiopharm [debiopharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
comparative analysis of Pkmyt1-IN-1 and WEE1 inhibitor adavosertib
A detailed guide for researchers and drug development professionals on the preclinical and clinical landscape of Pkmyt1-IN-1 (represented by RP-6306/lunresertib) and the WEE1 inhibitor adavosertib.
This guide provides a comprehensive comparison of two key inhibitors targeting the G2/M cell cycle checkpoint: a representative PKMYT1 inhibitor, RP-6306 (lunresertib), and the well-characterized WEE1 inhibitor, adavosertib (MK-1775). Both kinases, PKMYT1 and WEE1, are critical regulators of CDK1 activity and have emerged as promising targets in oncology, particularly in tumors with specific genetic alterations such as CCNE1 amplification or TP53 mutations. This document outlines their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and pathway visualizations to aid in research and development efforts.
Mechanism of Action: A Dual Lock on Mitotic Entry
PKMYT1 and WEE1 are both inhibitory kinases that phosphorylate and inactivate the Cyclin B-CDK1 complex, the master regulator of entry into mitosis. Their inhibition forces cancer cells with a defective G1 checkpoint, often due to p53 mutations, to prematurely enter mitosis with unrepaired DNA damage, leading to a form of cell death known as mitotic catastrophe.
-
WEE1 , a nuclear kinase, is the primary inhibitor of CDK1, phosphorylating it on the Tyrosine 15 (Tyr15) residue.
-
PKMYT1 , localized to the Golgi and endoplasmic reticulum, provides a secondary layer of control by phosphorylating CDK1 on the adjacent Threonine 14 (Thr14) residue, and can also phosphorylate Tyr15.
The distinct subcellular localizations and primary phosphorylation sites of WEE1 and PKMYT1 suggest both overlapping and unique roles in cell cycle regulation. The synthetic lethal relationship between WEE1 and PKMYT1 has been demonstrated, where the loss of both is significantly more detrimental to cancer cells than the loss of either one alone.[1]
Preclinical Performance: Monotherapy and Synergistic Combination
Both adavosertib and RP-6306 have demonstrated single-agent anti-tumor activity in various preclinical models. However, the most compelling preclinical data comes from their combined use, which shows strong synergistic cytotoxicity in cancer cells.
Table 1: Comparative Preclinical Activity of RP-6306 and Adavosertib
| Parameter | PKMYT1 Inhibitor (RP-6306) | WEE1 Inhibitor (Adavosertib) | Combination (RP-6306 + Adavosertib) | Reference |
| Target | PKMYT1 | WEE1 | PKMYT1 and WEE1 | [1] |
| IC50 (Kinase Assay) | ~14 nM | ~5.2 nM | - | [2][3] |
| Monotherapy Efficacy (Cell Viability) | Moderate activity; cell line dependent | Moderate activity; cell line dependent | Strong synergistic cell killing at low nM concentrations | [1][4] |
| Monotherapy Efficacy (In Vivo) | Dose-dependent tumor growth reduction in CCNE1-amplified xenograft models. | Significant inhibition of xenograft growth in various tumor models. | Not extensively reported as a primary endpoint. | [2][5] |
| Combination Efficacy (Cell Viability) | - | - | Significant increase in cell death in U2OS, OVCAR3, and OVCAR8 cells compared to single agents. | [6] |
| Mechanism of Synergy | - | - | Enhanced and sustained CDK1 activation, leading to increased replication stress and mitotic catastrophe. | [6] |
Clinical Landscape: Adavosertib Leads the Way
Adavosertib has undergone extensive clinical evaluation as both a monotherapy and in combination with various cytotoxic agents and targeted therapies. RP-6306 (lunresertib) is in earlier stages of clinical development, with initial Phase 1 data showing a favorable safety profile and preliminary anti-tumor activity.
Table 2: Overview of Clinical Data for Adavosertib and Lunresertib
| Aspect | Adavosertib (WEE1 Inhibitor) | Lunresertib (RP-6306, PKMYT1 Inhibitor) | Reference |
| Development Stage | Phase 2 / 3 | Phase 1 | [5][7][8] |
| Monotherapy Activity | Partial responses observed in patients with ovarian, endometrial, and other solid tumors, particularly those with CCNE1 amplification. | Preliminary anti-tumor activity, including a confirmed partial response and stable disease in patients with advanced solid tumors harboring specific genetic alterations (e.g., CCNE1 amplification). | [5][7] |
| Combination Therapy | Numerous trials in combination with chemotherapy (e.g., gemcitabine, carboplatin) and PARP inhibitors, showing improved response rates but often with increased toxicity. | Early clinical data suggests greater anti-tumor activity in combination with the ATR inhibitor camonsertib compared to monotherapy. | [7][9][10] |
| Common Toxicities | Myelosuppression (neutropenia, thrombocytopenia, anemia), gastrointestinal issues (diarrhea, nausea, vomiting), and fatigue. | Favorable and distinct tolerability profile compared to other clinical cell cycle inhibitors, with less myelotoxicity and diarrhea reported in early trials. | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
G2/M Checkpoint Regulation by WEE1 and PKMYT1
Caption: G2/M checkpoint control by WEE1 and PKMYT1.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for preclinical inhibitor evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures for determining cell viability in response to inhibitor treatment.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (RP-6306) and Adavosertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of RP-6306 and adavosertib in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor(s) or vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine IC50 values using non-linear regression analysis.
Western Blot for Phospho-CDK1
This protocol outlines the detection of phosphorylated CDK1 (pTyr15 and pThr14) as a pharmacodynamic marker of WEE1 and PKMYT1 inhibition.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-phospho-CDK1 (Thr14), anti-total CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to total protein and the loading control.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of PKMYT1 and WEE1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
RP-6306 and adavosertib formulated for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, RP-6306, adavosertib).
-
Drug Administration: Administer the inhibitors or vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily or intermittently).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice weekly.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups. Assess toxicity based on body weight changes and clinical observations.
Conclusion
The inhibition of PKMYT1 and WEE1 represents a promising therapeutic strategy for a range of cancers, particularly those with defects in the G1 cell cycle checkpoint. Adavosertib, the clinical-stage WEE1 inhibitor, has shown monotherapy and combination activity, albeit with a notable toxicity profile. The emerging PKMYT1 inhibitor, RP-6306, has demonstrated a favorable early safety profile and preclinical efficacy. The strong synergistic effect observed with the combination of PKMYT1 and WEE1 inhibitors at low doses suggests a potential therapeutic window to enhance efficacy while mitigating toxicity. Further clinical investigation, particularly focusing on patient stratification with biomarkers like CCNE1 amplification, will be crucial in defining the optimal use of these inhibitors in the oncology clinic. This guide provides a foundational understanding for researchers to build upon in their exploration of these critical cell cycle targets.
References
- 1. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.reparerx.com [ir.reparerx.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. WEE1 inhibitor adavosertib in combination with carboplatin in advanced TP53 mutated ovarian cancer: A biomarker-enriched phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Biomarkers for Predicting Sensitivity to Pkmyt1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Pkmyt1-IN-1, a potent inhibitor of the protein kinase PKMYT1. The content is based on preclinical data and studies of similar molecules in its class, offering a framework for biomarker validation and patient stratification in research and clinical settings.
Introduction to PKMYT1 and its Inhibition
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key negative regulator of the cell cycle. It inhibits Cyclin-Dependent Kinase 1 (CDK1), a crucial driver of mitotic entry. By phosphorylating CDK1, PKMYT1 prevents cells from prematurely entering mitosis, providing a critical window for DNA repair.[1] In many cancer cells, the regulation of the cell cycle is disrupted, leading to uncontrolled proliferation.[1]
This compound is a selective inhibitor of PKMYT1 with a reported IC50 of 8.8 nM.[2] By inhibiting PKMYT1, this compound causes unscheduled activation of CDK1, forcing cancer cells with high replication stress into premature and catastrophic mitosis, ultimately leading to cell death.[3] This mechanism of action forms the basis of a "synthetic lethal" therapeutic strategy, where the inhibitor is particularly effective in cancer cells that have specific genetic alterations rendering them more dependent on the G2/M checkpoint for survival.
Potential Biomarkers for this compound Sensitivity
The validation of predictive biomarkers is crucial for identifying patient populations most likely to respond to this compound. Based on preclinical studies of PKMYT1 inhibitors, including the clinical candidate lunresertib (RP-6306), several potential biomarkers have been identified.
Primary Biomarker: CCNE1 Amplification
Amplification of the CCNE1 gene, which encodes for Cyclin E1, is a prominent and well-validated biomarker for sensitivity to PKMYT1 inhibition.[3][4][5] High levels of Cyclin E1 lead to increased replication stress, making cancer cells highly dependent on the G2/M checkpoint, which is regulated by PKMYT1 and WEE1, for survival.[3][6] Inhibition of PKMYT1 in CCNE1-amplified cells leads to mitotic catastrophe and cell death.[3]
Secondary Biomarkers: FBXW7 and PPP2R1A Mutations
Deleterious mutations in FBXW7 and PPP2R1A have also been identified as potential biomarkers for sensitivity to PKMYT1 inhibitors.[7][8] These genes are involved in cell cycle regulation and protein degradation pathways. Their inactivation can lead to increased cellular stress and a greater reliance on the PKMYT1-mediated checkpoint.
Other Potential Biomarkers
-
TP53 Mutation Status : The role of TP53 mutations as a predictive biomarker for PKMYT1 inhibition is still under investigation. While TP53-mutant cells often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint, some studies suggest that the efficacy of WEE1 inhibitors (which share overlapping functions with PKMYT1 inhibitors) can be independent of TP53 status.[9][10][11] In some contexts, such as endocrine therapy-resistant ER+ breast cancer, the combination of a PKMYT1 inhibitor with chemotherapy has shown efficacy in cells without functional p53.[12][13][14][15][16][17]
-
High PKMYT1 Expression : In certain cancers, such as estrogen receptor-positive (ER+) breast cancer, high expression of PKMYT1 has been associated with resistance to standard therapies like endocrine therapy and CDK4/6 inhibition.[12][13][14][15][16] In these cases, high PKMYT1 expression could serve as a biomarker to identify patients who may benefit from treatment with a PKMYT1 inhibitor.
Comparison with Alternative Therapeutic Strategies
The primary alternatives to a targeted PKMYT1 inhibitor like this compound include WEE1 inhibitors and combination therapies with DNA-damaging agents.
| Therapeutic Strategy | Target(s) | Key Biomarkers | Rationale |
| This compound | PKMYT1 | CCNE1 amplification, FBXW7/PPP2R1A mutations | Synthetic lethality in cells with high replication stress.[3][8] |
| WEE1 Inhibitors (e.g., Adavosertib) | WEE1 (and to some extent PKMYT1) | TP53 mutations, CCNE1 overexpression | Abrogation of the G2/M checkpoint, particularly in p53-deficient tumors.[9][18][19][20][21] |
| Combination Therapy (e.g., PKMYT1i + Gemcitabine) | PKMYT1 + DNA replication | CCNE1 amplification, TP53 mutations | PKMYT1 inhibition prevents DNA repair, sensitizing cells to DNA-damaging agents.[3][17] |
Experimental Protocols for Biomarker Validation
Cell Viability Assays
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with varying biomarker status.
Protocol:
-
Seed cancer cell lines in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubate for 72-120 hours.
-
Assess cell viability using a commercially available assay, such as a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Blue) assay.
-
Calculate the IC50 values for each cell line and correlate with their biomarker status (CCNE1 amplification, TP53 mutation, etc.).
Western Blotting
Objective: To assess the on-target effect of this compound by measuring the phosphorylation of CDK1 and to determine the expression levels of biomarker proteins.
Protocol:
-
Culture cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CDK1 (Thr14/Tyr15), total CDK1, Cyclin E1, p53, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CCNE1 amplified ovarian and endometrial cancers by combined inhibition of PKMYT1 and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reparerx.com [reparerx.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKMYT1, a potential ‘Achilles heel’ of treatment resistant ER+ breast cancers with the poorest prognosis | BCM [bcm.edu]
- 17. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Safety, Antitumor Activity, and Biomarker Analysis in a Phase I Trial of the Once-daily Wee1 Inhibitor Adavosertib (AZD1775) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Pkmyt1 Inhibitor Selectivity Against WEE1 and the Wider Kinome
For Immediate Publication
[City, State] – [Date] – In the landscape of cancer therapeutics, the precise targeting of protein kinases remains a paramount challenge. The development of inhibitors for Pkmyt1, a key regulator of the G2/M cell cycle checkpoint, has garnered significant interest, particularly concerning their selectivity against the closely related kinase WEE1 and other kinases. This guide provides a detailed comparison of the kinase selectivity profile of a representative Pkmyt1 inhibitor, RP-6306 (lunresertib), offering valuable data for researchers and drug development professionals in oncology.
Pkmyt1 and WEE1 are both members of the WEE1 kinase family and act as critical gatekeepers of mitotic entry by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1).[1] While WEE1 primarily phosphorylates CDK1 on the Tyrosine 15 residue, Pkmyt1 can phosphorylate both Threonine 14 and Tyrosine 15.[1] This functional overlap necessitates the development of highly selective inhibitors to elucidate their individual roles and to minimize off-target effects in therapeutic applications. The high degree of structural conservation in the ATP-binding sites of these kinases presents a significant hurdle in achieving this selectivity.[2]
Pkmyt1-IN-1: An Overview
This compound has been identified as a potent inhibitor of Pkmyt1, with a reported half-maximal inhibitory concentration (IC50) of 8.8 nM.[3] While specific selectivity data for this compound against WEE1 and a broader kinase panel is not extensively published, the focus of this guide will be on the well-characterized and highly selective Pkmyt1 inhibitor, RP-6306, to illustrate the principles and achievable benchmarks of Pkmyt1 inhibitor selectivity.
Quantitative Selectivity Profile of RP-6306
RP-6306 is a first-in-class, orally bioavailable, and selective Pkmyt1 inhibitor that has entered clinical trials.[4] Extensive preclinical studies have characterized its remarkable selectivity for Pkmyt1 over WEE1 and other kinases.
Biochemical and Cellular Potency
| Kinase | Assay Type | Metric | Value | Selectivity Fold (vs. Pkmyt1) |
| Pkmyt1 | Biochemical (ADP-Glo) | IC50 | 3.1 nM | - |
| Pkmyt1 | Cellular (NanoBRET) | EC50 | 2.5 nM | - |
| WEE1 | Cellular (NanoBRET) | EC50 | 4.8 µM (4800 nM) | ~1,920-fold |
Data compiled from multiple sources.[5][6]
Off-Target Kinase Profiling
The selectivity of RP-6306 was further assessed in a broad kinase panel. In a Kinativ™ cell lysate kinase binding assay, at a high concentration of 1.2 µM, RP-6306 bound to only 6 out of 274 kinases detected.[7] Subsequent cellular NanoBRET™ assays confirmed a high degree of selectivity against these flagged kinases.
| Kinase | Cellular Binding Selectivity (Fold vs. Pkmyt1) |
| EPHA1 | 29x |
| EPHA2 | 69x |
| EPHB2 | 189x |
| EPHB3 | 131x |
| EPHB4 | 138x |
| FRK | 570x |
| SRC | >4150x |
| WEE1 | 2050x |
Data from NanoBRET™ cell-based assays.[7]
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. The data presented in this guide were primarily generated using the following established assays.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and an ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.
General Protocol:
-
Recombinant Pkmyt1 kinase is incubated with its substrate (e.g., a peptide derived from CDK1) and ATP in a buffered solution.
-
Serial dilutions of the test compound (e.g., RP-6306) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and consume unused ATP.
-
Kinase Detection Reagent is added, and luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[6]
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Principle: The target kinase (e.g., Pkmyt1 or WEE1) is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a loss of BRET signal.
General Protocol:
-
Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
The cells are plated in multi-well plates and incubated.
-
Serial dilutions of the test compound are added, followed by the addition of the fluorescent tracer.
-
The NanoBRET™ Nano-Glo® Substrate is added to the cells.
-
The donor (NanoLuc®) and acceptor (tracer) emission signals are measured at their respective wavelengths.
-
The BRET ratio is calculated, and EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.[6]
Conclusion
The development of selective Pkmyt1 inhibitors is a promising strategy in oncology. The comprehensive selectivity data for RP-6306 demonstrates that it is possible to achieve a high degree of selectivity for Pkmyt1 over the closely related WEE1 kinase and the broader human kinome. This level of precision is critical for advancing targeted cancer therapies and minimizing potential off-target toxicities. The experimental protocols outlined herein provide a robust framework for evaluating the selectivity profiles of novel kinase inhibitors.
References
- 1. PKMYT1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
Pkmyt1-IN-1 Efficacy: A Comparative Analysis in TP53-Mutant vs. TP53-Wildtype Cancer Cells
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the efficacy of the PKMYT1 inhibitor, Pkmyt1-IN-1 (also known as lunresertib or RP-6306), in cancer cells with differing TP53 mutational statuses. The data presented herein demonstrates a pronounced dependency of TP53-mutant cancers on PKMYT1, highlighting a potential synthetic lethal strategy for this difficult-to-treat patient population.
Executive Summary
Recent preclinical studies have illuminated a selective vulnerability of cancer cells harboring TP53 mutations to the inhibition of PKMYT1, a key regulator of the G2/M cell cycle checkpoint. This compound, a first-in-class, potent, and selective inhibitor of PKMYT1, has shown significant promise in preclinical models of various cancers. This guide synthesizes the available data, with a focus on the differential sensitivity of TP53-mutant versus TP53-wildtype cancer cells to this novel therapeutic agent. The findings strongly suggest that the loss of p53 function renders cancer cells more reliant on the PKMYT1-mediated G2/M checkpoint for survival, thus creating a therapeutic window for targeted inhibition.
Comparative Efficacy Data
The differential response to this compound based on TP53 status is a critical finding for patient stratification and clinical trial design. The following table summarizes key quantitative data from preclinical studies.
| Cancer Type | Cell/Model Type | TP53 Status | Treatment | Key Finding |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Patient-Derived Xenograft Organoids (PDxO) | Mutant (R248Q) | This compound (RP-6306) + Gemcitabine | Significantly reduced viability of TP53-mutant PDxOs compared to single-agent treatments.[1] |
| ER+ Breast Cancer | PDxO | Wild-Type | This compound (RP-6306) + Gemcitabine | No significant synergistic effect on viability in TP53-wildtype PDxOs.[1] |
| Multiple Myeloma (MM) | MM cell lines | del17p and/or TP53-mutant | This compound (RP-6306) | Significantly lower IC50 values in TP53-mutant/deleted cell lines compared to TP53-wildtype cells.[2] |
| Multiple Myeloma (MM) | MM cell lines | Wild-Type | This compound (RP-6306) | Higher IC50 values, indicating lower sensitivity to this compound.[2] |
| Non-Small Cell Lung Cancer (NSCLC) with KRAS mutation | Engineered human bronchial epithelial cells and lung squamous cell carcinoma cells | Knockout (KO) or Mutant (Mut) | This compound (lunresertib) | Engineered KRAS/TP53 mutant cells demonstrated a ~5-fold increase in sensitivity to lunresertib compared to wild-type controls. |
Signaling Pathways and Mechanism of Action
The tumor suppressor protein p53 is a critical guardian of the genome, orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. In cancers with mutated or deficient p53, the G1/S checkpoint is often compromised, leading to an increased reliance on the G2/M checkpoint to prevent mitotic catastrophe. PKMYT1 is a key kinase that negatively regulates the G2/M transition by phosphorylating and inactivating CDK1.
Caption: this compound inhibits PKMYT1, leading to premature CDK1 activation and mitotic catastrophe in TP53-mutant cells.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Chen et al., 2024, which investigated the efficacy of RP-6306 in ER+ breast cancer models.[3]
Patient-Derived Xenograft Organoid (PDxO) Culture and Viability Assay
-
PDxO Culture:
-
PDxOs from patient-derived xenografts were cultured in 3D Matrigel domes.
-
The culture medium consisted of advanced DMEM/F12 supplemented with 1x Glutamax, 10 mmol/L HEPES, 1x primocin, 1x B27 supplement, 10 ng/mL FGF2, 1 µg/mL hydrocortisone, 10 ng/mL EGF, 10 µmol/L Y-27632, and 10 mmol/L nicotinamide.
-
-
Drug Treatment and Viability Assessment:
-
PDxOs were seeded in 384-well plates.
-
After 24 hours, cells were treated with this compound (RP-6306), gemcitabine, or a combination of both at various concentrations.
-
Cell viability was assessed after 6 days of treatment using the CellTiter-Glo 3D Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was read on a plate reader.
-
Data was normalized to vehicle-treated controls.
-
Caption: Workflow for assessing the viability of patient-derived xenograft organoids after drug treatment.
Conclusion
The available data strongly supports the hypothesis that TP53-mutant cancer cells exhibit heightened sensitivity to this compound. This selective efficacy is rooted in the increased reliance of p53-deficient cells on the G2/M checkpoint for survival. This compound, by abrogating this critical checkpoint, induces mitotic catastrophe and subsequent apoptosis preferentially in this cellular context. These findings provide a compelling rationale for the clinical development of this compound, particularly for patient populations with TP53-mutant tumors, a group with historically poor prognoses and limited therapeutic options. Further investigation, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
A Head-to-Head Comparison of Pkmyt1-IN-1 and Other Published PKMYT1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. As a key regulator of the G2/M cell cycle checkpoint, PKMYT1 prevents premature entry into mitosis by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1][2] In many cancers with a defective G1/S checkpoint, particularly those with amplification of the CCNE1 gene (encoding Cyclin E1), cells become highly dependent on the G2/M checkpoint for survival.[3] Inhibition of PKMYT1 in these contexts creates a synthetic lethal interaction, leading to mitotic catastrophe and selective cancer cell death.[2][3] This guide provides a head-to-head comparison of Pkmyt1-IN-1 and other recently published PKMYT1 inhibitors, presenting key preclinical data to inform research and development decisions.
Quantitative Performance Comparison
The following tables summarize the reported biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles of several key PKMYT1 inhibitors.
Table 1: Biochemical and Cellular Potency of PKMYT1 Inhibitors
| Inhibitor | Biochemical IC50 (PKMYT1) | Cell Line | Cellular IC50 / EC50 | Notes |
| This compound | 8.8 nM | HCC1569 (CCNE1 amplified) | 42 nM | --- |
| RP-6306 (Lunresertib) | 3.1 ± 1.2 nM | HCC1569 (CCNE1 amplified) | 26 - 93 nM (range in CCNE1 amp. lines) | First-in-class inhibitor, currently in clinical trials.[3][4] |
| OVCAR3 (CCNE1 amplified) | 26 - 93 nM (range in CCNE1 amp. lines) | |||
| FT282 (CCNE1 high) | 2.5 ± 0.8 nM (NanoBRET EC50) | Target engagement assay in an engineered cell line.[5][6] | ||
| Insilico Medicine Cpd. | 1.6 nM (Binding Affinity) | HCC1569 (CCNE1 amplified) | 0.132 nM (CTG Viability) | Potent activity in multiple CCNE1 amplified cell lines.[7] |
| MDA-MB-157 (CCNE1 amplified) | 0.233 nM | |||
| OVCAR3 (CCNE1 amplified) | 0.573 nM | |||
| Compound A30 | 3 nM | CCNE1 amplified cells | Strong antiproliferative effects | Demonstrates synergy with gemcitabine. |
| ACR-2316 | Not specified (Potent WEE1/PKMYT1) | Ovarian Cancer Cells | 24 nM | Dual WEE1/PKMYT1 inhibitor, reported to be more potent than lunresertib in cell viability assays.[7] |
Table 2: Kinase Selectivity Profile
| Inhibitor | PKMYT1 Inhibition | WEE1 Inhibition | Selectivity (WEE1/PKMYT1) |
| RP-6306 (Lunresertib) | EC50 = 2.5 ± 0.8 nM | EC50 = 4.8 ± 2.0 µM | ~1,920-fold |
| Insilico Medicine Cpd. | IC50 < 10 nM | IC50 = 1206 nM | >120-fold |
| ACR-2316 | Potent Inhibition | Potent Inhibition | Dual Inhibitor |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Dosing | Efficacy | Pharmacokinetic (PK) Profile |
| RP-6306 (Lunresertib) | HCC1569 & OVCAR3 xenografts | Oral dosing | Tumor growth inhibition up to 79% and 84% respectively.[3] | Orally bioavailable.[6] |
| Insilico Medicine Cpd. | HCC1569 & OVCAR3 xenografts | 30 mg/kg (oral) | Tumor growth inhibition of 65% and 72% respectively.[7] | Oral bioavailability: 30.5% - 60.6% (dogs). Half-life: 3.2 - 6.3 h (mice, rats, dogs).[7] |
| Compound A30 | Not specified | Not specified | Synergistic effect with gemcitabine. | Favorable plasma stability and acceptable overall PK properties. |
| ACR-2316 | Ovarian cancer xenografts | 30, 45, 60 mg/kg | Superior antitumor efficacy compared to lunresertib at tolerated doses.[7] | Not specified. |
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biology and experimental processes involved in the study of PKMYT1 inhibitors.
Caption: PKMYT1 Signaling Pathway in G2/M Checkpoint Regulation.
Caption: General Experimental Workflow for PKMYT1 Inhibitor Development.
Caption: Logical Relationship of Synthetic Lethality.
Detailed Experimental Protocols
Reproducibility and direct comparison of results depend heavily on the experimental methods employed. Below are detailed protocols for key assays used in the characterization of PKMYT1 inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
-
Reaction Setup : Prepare a kinase reaction mix in a 384-well plate. For a 5 µL reaction, combine:
-
2.5 µL of 2x kinase/substrate solution (containing recombinant human PKMYT1 and a suitable substrate like Myelin Basic Protein).
-
2.5 µL of 2x inhibitor solution (serial dilutions of the test compound, e.g., this compound) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Initiate the reaction by adding ATP to a final concentration that is close to the Km for PKMYT1 (e.g., 10 µM).
-
-
Kinase Reaction : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement : Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and inversely proportional to the kinase inhibition.
-
Data Analysis : Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation / Viability Assay (CCK-8)
This colorimetric assay measures the number of viable cells, which is indicative of antiproliferative activity.
-
Cell Plating : Seed cancer cells (e.g., HCC1569, OVCAR3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Add 10 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) to the wells. Include a DMSO-only control.
-
Incubation : Incubate the plate for an appropriate duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C until the color in the control wells turns orange.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50/EC50 values.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact, live cells.
-
Cell Preparation : Transfect HEK293 cells with a vector expressing PKMYT1 fused to NanoLuc® luciferase. Seed the transfected cells into a 384-well plate.
-
Tracer and Inhibitor Addition : Pre-treat the cells with the NanoBRET™ Tracer K-5. Then, add the test inhibitor at various concentrations.
-
Incubation : Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow the inhibitor to reach equilibrium with the target protein.
-
Signal Detection : Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50, which reflects the target engagement potency.[5][6]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insilico Medicine divulges new potent PKMYT1 inhibitors | BioWorld [bioworld.com]
- 7. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Pkmyt1-IN-1
IMMEDIATE ACTION: Obtain the official Safety Data Sheet (SDS) from the supplier for Pkmyt1-IN-1 before handling or disposal. This document contains critical, compound-specific safety and disposal information that supersedes any general guidance provided here.
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals working with this compound. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the handling and disposal of novel research chemicals and kinase inhibitors.
Chemical and Biological Properties
A summary of known information for this compound is presented below. This data can help inform a preliminary risk assessment for its handling and disposal in consultation with your institution's environmental health and safety (EHS) office.
| Property | Value / Information |
| Chemical Name | This compound |
| Synonyms | Compound 1 |
| CAS Number | 3033609-83-2 |
| Molecular Formula | Not publicly available |
| Molecular Weight | Not publicly available |
| Biological Target | Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) |
| Reported IC₅₀ | 8.8 nM |
| Primary Use | Research chemical, cancer therapeutic development |
| Supplier | MedchemExpress |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in DMSO |
General Handling and Disposal Protocol
The following is a step-by-step guide for the safe handling and disposal of this compound and similar research chemicals. This protocol should be adapted to comply with your institution's specific policies and procedures.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a common choice, but consult the SDS for specific recommendations).
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.
2. Preparation of Stock Solutions:
-
Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.
-
Prepare solutions in a chemical fume hood.
-
Based on supplier information, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
3. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of contaminated materials such as pipette tips, tubes, and gloves in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any glassware, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Do not mix with other waste streams unless compatibility has been confirmed. As a general rule, segregate halogenated and non-halogenated solvents.[2]
-
The waste container must be made of a compatible material. For DMSO solutions, high-density polyethylene (HDPE) is generally suitable.
-
4. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.[2][3]
-
The approximate concentrations of the components.[2]
-
The date the waste was first added to the container.
-
The principal investigator's name and lab location.[3]
-
5. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from general lab traffic.[4]
-
Ensure containers are tightly sealed except when adding waste.[1][2]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[1]
6. Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container according to institutional guidelines (e.g., in designated glass or plastic recycling).[1]
7. Final Disposal:
-
Arrange for the pickup of full hazardous waste containers by your institution's environmental health and safety (EHS) department. Do not dispose of chemical waste down the drain or in the regular trash.[1][3]
General Chemical Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemicals.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) and your institution's established safety protocols. The user is solely responsible for compliance with all applicable safety and environmental regulations.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Essential Safety and Operational Guide for Handling Pkmyt1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective PKMYT1 inhibitor, Pkmyt1-IN-1. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a novel research chemical, it should be handled with the utmost care, assuming it is hazardous. The following precautions are based on standard laboratory practice for similar small molecule kinase inhibitors.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in any form, whether as a solid or in solution.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes or airborne particles. Standard eyeglasses are not a substitute. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are required. Inspect for tears or holes before use and change them frequently, especially if contact with the compound is suspected. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | When handling the solid compound or preparing stock solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted NIOSH-approved respirator is necessary. |
Operational and Disposal Plans
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle the solid form and prepare solutions in a well-ventilated area, preferably a chemical fume hood.
-
Weighing: When weighing the solid compound, do so carefully in a designated area, ensuring no dust is generated.
-
Solution Preparation: this compound is often supplied as a solid. Stock solutions should be prepared by dissolving the compound in a suitable solvent, such as DMSO.
Storage:
-
Short-term: For solutions, storage at -20°C for up to one month is recommended.
-
Long-term: For both solid compound and stock solutions, store at -80°C for extended stability (up to six months).
-
Container: Keep the container tightly sealed and in a dry, dark place.
Disposal:
-
All waste materials, including empty vials, contaminated gloves, and pipette tips, should be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
PKMYT1 Signaling Pathway in Cell Cycle Regulation
This compound targets Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint. PKMYT1, along with WEE1 kinase, acts to inhibit Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis. This inhibition allows time for DNA repair before cell division. In many cancer cells, this checkpoint is crucial for survival, making PKMYT1 an attractive therapeutic target.
Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.
Experimental Protocols
The following are generalized protocols for key experiments involving a kinase inhibitor like this compound. These should be adapted and optimized for your specific cell lines and experimental conditions.
In Vitro Cell-Based Assay: Cell Viability (e.g., using a breast cancer cell line like HCC1569)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
- This compound
- HCC1569 cells (or other relevant cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- DMSO (for stock solution)
2. Procedure:
- Cell Seeding: Seed HCC1569 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO only).
- Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
In Vitro Target Engagement: Western Blot for Phospho-CDK1
This protocol is to confirm that this compound is engaging its target, PKMYT1, by observing the phosphorylation status of its substrate, CDK1.
1. Materials:
- This compound
- Relevant cancer cell line
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total-CDK1, anti-GAPDH (loading control)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and Western blot apparatus
- Chemiluminescent substrate
2. Procedure:
- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the effect of this compound on CDK1 phosphorylation.
In Vivo Experimental Workflow: Xenograft Mouse Model
This workflow describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse model.
Caption: A typical workflow for an in vivo xenograft study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
